Cbz-N-PEG10-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO14/c33-30(34)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-31(35)46-28-29-4-2-1-3-5-29/h1-5H,6-28H2,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDBKZDEYOBVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-N-PEG10-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-N-PEG10-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that serves as a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker features a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine, connected by a hydrophilic 10-unit PEG spacer. This unique architecture allows for the sequential and controlled conjugation of different molecules, enhancing their solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols for the effective use of this compound in research and development.
Core Properties of this compound
This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency and reproducibility in conjugation experiments. Its properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C31H53NO14 | [1][2] |
| Molecular Weight | 663.8 g/mol | [1][2][3] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥98% |
Solubility and Storage
| Property | Description | Reference |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media. It is also soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). | |
| Storage | Store at -20°C in a dry, dark place. For short-term storage (days to weeks), 0-4°C is acceptable. |
Chemical Reactivity and Applications
The bifunctional nature of this compound allows for a two-step conjugation strategy. The terminal carboxylic acid can be activated to react with primary amines, while the Cbz-protected amine provides an orthogonal handle for a subsequent conjugation step after deprotection.
Amide Bond Formation
The terminal carboxylic acid can be coupled with primary amine-containing molecules (e.g., proteins, peptides, small molecule drugs) to form a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) coupling agents.
Reaction Scheme: Amide Bond Formation
Caption: Amide bond formation using this compound.
Cbz Group Deprotection
The Cbz protecting group is stable under a variety of reaction conditions but can be efficiently removed by catalytic hydrogenation. This reveals a primary amine that can be used for subsequent conjugation reactions.
Reaction Scheme: Cbz Deprotection
Caption: Cbz deprotection via catalytic hydrogenation.
Key Applications
-
PROTAC Development: this compound is a commonly used linker in the synthesis of PROTACs, connecting a target protein-binding ligand and an E3 ligase-binding ligand. The PEG spacer provides the necessary length and flexibility for the formation of a stable ternary complex.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, improving the drug's solubility and pharmacokinetic profile.
-
Peptide Modification: The hydrophilicity of the PEG chain can enhance the solubility and stability of peptides.
-
Surface Modification: Immobilization of biomolecules onto surfaces for various biomedical and diagnostic applications.
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound.
Protocol for Amide Bond Formation using EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine.
Experimental Workflow: EDC/NHS Coupling
References
An In-depth Technical Guide to Cbz-N-PEG10-acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of Cbz-N-PEG10-acid, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, and practical applications.
Chemical Structure and Properties
This compound is a well-defined polyethylene (B3416737) glycol (PEG) linker. Its structure features three key components:
-
A Carboxybenzyl (Cbz) protecting group on a primary amine. This group is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenation.
-
A hydrophilic polyethylene glycol (PEG) chain with ten repeating ethylene (B1197577) glycol units. This PEG spacer enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting conjugate.
-
A terminal carboxylic acid group. This functional group allows for covalent linkage to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.
The systematic name for this compound is 1-(benzyloxycarbonylamino)-3,6,9,12,15,18,21,24,27,30-decaoxa-33-tricontanoic acid.
Physicochemical and Quantitative Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₅₃NO₁₄ | [1] |
| Molecular Weight | 663.8 g/mol | [1] |
| Appearance | Viscous Liquid or Low-Melting Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Solubility | Soluble in DMF, DMSO, and water |
Synthesis of this compound
The synthesis of this compound involves the protection of one terminus of a bifunctional amino-PEG-acid linker. While a specific, detailed protocol for the 10-unit PEG version is proprietary to chemical suppliers, a general and representative experimental protocol can be constructed based on established methods for the N-Cbz protection of amines.
Synthesis Pathway Diagram
Caption: A diagram illustrating the synthesis of this compound.
Experimental Protocol: N-Cbz Protection
This protocol is a general representation of the N-Cbz protection of an amino-PEG-acid.
Materials:
-
Amino-PEG10-acid
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane (or another suitable organic solvent)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Dissolution: Dissolve Amino-PEG10-acid in an aqueous solution of sodium bicarbonate. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Addition of Cbz-Cl: To the stirred solution, add benzyl chloroformate, typically dissolved in a solvent like dioxane, dropwise at room temperature. The reaction is often carried out at a controlled temperature (e.g., 0-5°C) to minimize side reactions.
-
Reaction: Allow the mixture to stir at room temperature for a specified time, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is washed with water.
-
Acidification: The aqueous layer is acidified with a dilute HCl solution to protonate the terminal carboxylic acid, making it less water-soluble.
-
Extraction: The product is then extracted from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel to obtain the final product with high purity.
Applications in Drug Development
This compound is primarily used as a linker in the synthesis of complex biomolecules. The bifunctional nature of the molecule allows for the sequential conjugation of two different entities.
Role in PROTAC Synthesis
A prominent application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound linker is used to connect the two ligands. Its length and flexibility are critical for the proper orientation of the two proteins in the ternary complex, which is a key determinant of the PROTAC's efficacy.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: A workflow for the synthesis of a PROTAC using this compound.
Protocol Outline for PROTAC Synthesis:
-
First Amide Coupling: The carboxylic acid of this compound is activated using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated linker is then reacted with an amine-containing ligand for the target protein (POI) to form a stable amide bond.
-
Cbz Deprotection: The Cbz protecting group on the other end of the linker is removed. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step exposes a free amine group.
-
Second Amide Coupling: The newly exposed amine is then coupled with the carboxylic acid group of an E3 ligase ligand, again using amide coupling reagents like EDC or HATU.
-
Purification: The final PROTAC molecule is purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure, featuring a selectively removable protecting group, a hydrophilic spacer, and a reactive handle, allows for the controlled and efficient synthesis of complex bioconjugates. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its significance in creating next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide on the Core Function of Cbz-N-PEG10-acid in Proteolysis Targeting Chimera (PROTAC) Technology
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action of Cbz-N-PEG10-acid not as a standalone therapeutic agent, but as a critical heterobifunctional linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its "action" is defined by its structural role and the physicochemical properties it imparts to the final PROTAC molecule, thereby enabling the targeted degradation of specific proteins.
The Foundational Concept: The PROTAC Mechanism of Action
PROTACs are revolutionary therapeutic molecules that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate it.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The primary mechanism involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the target protein and an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination serves as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome.[1] A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]
The Role of the Linker: A Focus on this compound
The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy. Its length, flexibility, and chemical composition profoundly influence solubility, cell permeability, and the stability and geometry of the ternary complex.[1] this compound is a specific type of linker offering a strategic combination of features for PROTAC synthesis.
Chemical Structure and Properties:
-
Cbz-Protected Amine (Cbz-N-): The carboxybenzyl (Cbz) group is a well-established protecting group for amines. Its presence allows for a controlled, sequential synthesis strategy. The amine can be deprotected under specific conditions (e.g., catalytic hydrogenation) to allow for coupling to another molecule, preventing unwanted side reactions.
-
PEG10 Chain (-PEG10-): The core of the linker consists of ten repeating polyethylene (B3416737) glycol units. PEG linkers are the most common motifs in PROTAC design.[2] This chain imparts several crucial properties:
-
Hydrophilicity: The ethylene (B1197577) glycol units significantly enhance the aqueous solubility of the PROTAC, a common challenge for these large molecules, which can improve cell permeability and pharmacokinetic profiles.[3][4]
-
Flexibility and Length: The PEG10 chain provides a flexible spacer of a defined length. This flexibility is vital for allowing the target protein and E3 ligase to adopt a productive orientation within the ternary complex, which is essential for efficient ubiquitination.[5] The ability to systematically vary linker length using PEGs of different chain lengths is a key strategy in optimizing PROTAC potency.[6]
-
-
Carboxylic Acid (-acid): The terminal carboxylic acid serves as a versatile chemical handle. It can be readily reacted with primary amine groups on a warhead or E3 ligase ligand to form a stable amide bond, typically using standard peptide coupling reagents like HATU or EDC.[7]
Experimental Protocols
The use of this compound is best understood through the experimental workflows for PROTAC synthesis and validation.
Synthesis of a PROTAC using this compound
This protocol outlines a representative modular synthesis where the linker is sequentially coupled to the E3 ligase ligand and the target protein warhead.
Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (e.g., E3 Ligand)
-
Objective: To form a stable amide bond between the linker's carboxylic acid and an amine on the first ligand.
-
Reagents and Materials:
-
Amine-containing E3 Ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress via LC-MS.
-
Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate (B1210297) and wash with brine) and purify the crude product by flash column chromatography to yield the Cbz-protected E3 ligand-linker conjugate.
-
Step 2: Cbz Deprotection
-
Objective: To remove the Cbz protecting group and reveal the terminal amine for the next coupling step.
-
Reagents and Materials:
-
Cbz-protected E3 ligand-linker conjugate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon
-
-
Procedure:
-
Dissolve the Cbz-protected conjugate in a suitable solvent like methanol.
-
Add Pd/C catalyst to the solution.
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield the amine-functionalized E3 ligand-linker conjugate.
-
Step 3: Final Amide Coupling to the Warhead
-
Objective: To couple the newly exposed amine of the linker to a carboxylic acid-functionalized warhead, completing the PROTAC synthesis.
-
Procedure: This step is analogous to Step 1, using the amine-functionalized E3 ligand-linker conjugate as the amine component and a carboxylic acid-containing warhead as the acid component, again with HATU/DIPEA activation in DMF. Purification is typically performed via preparative HPLC.
Orthogonal Methods for Validating PROTAC-Mediated Degradation
Confirming that a PROTAC induces degradation requires a multi-faceted validation process.[2]
1. Western Blotting (Immunoblot)
-
Principle: A semi-quantitative method to detect changes in the total amount of a specific protein in cell lysates.
-
Protocol:
-
Cell Treatment: Culture cells and treat with a dose-range of the PROTAC or a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Harvest and lyse the cells to release total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Visualization: Detect the signal using a chemiluminescent substrate and image the blot. Densitometry is used to quantify the protein bands relative to the loading control.
-
2. Global Proteomics (Mass Spectrometry)
-
Principle: An unbiased, quantitative approach to identify and measure changes in the abundance of thousands of proteins simultaneously, providing the gold standard for assessing PROTAC selectivity.[2]
-
Protocol:
-
Sample Preparation: Treat cells with the PROTAC (typically at a concentration that gives maximal degradation, Dmax) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Labeling: For quantitative comparison, label peptides from different samples with isobaric tags (e.g., TMT).
-
LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and relative abundance.
-
Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment. This confirms on-target degradation and reveals any off-target effects.
-
3. Ternary Complex Formation Assays
-
Principle: Biophysical methods to confirm that the PROTAC can physically bridge the target protein and the E3 ligase.
-
Methods: Common techniques include Time-Resolved Förster Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP).[8] These assays are crucial for understanding the structure-activity relationship and confirming the mechanism of action.
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by several key parameters. The table below presents representative data for a hypothetical PROTAC utilizing a PEG-based linker, illustrating how results are typically summarized.
| Parameter | Description | Representative Value | Experimental Method |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | 25 nM | Western Blot / Reporter Assay |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >95% | Western Blot / Reporter Assay |
| Ternary Complex Kᴅ | The dissociation constant for the assembled ternary complex (POI-PROTAC-E3). | 15 nM | TR-FRET / SPR |
| Cooperativity (α) | A measure of how the binding of one protein partner influences the binding of the other. α > 1 indicates positive cooperativity. | 5.2 | TR-FRET / SPR |
| Off-Target Hits | Number of non-target proteins significantly degraded at 10x DC₅₀. | 2 | Global Proteomics (MS) |
Conclusion
This compound does not possess an intrinsic biological mechanism of action. Its function is realized as a key structural component within PROTACs. It provides the necessary chemical handles for a robust and modular synthesis and, through its PEG10 chain, imparts critical properties of hydrophilicity, flexibility, and spatial orientation. These features directly influence the solubility, permeability, and ultimate degradation efficacy of the final PROTAC molecule. The rational selection and application of linkers like this compound are therefore central to the successful design of potent and selective protein degraders for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Cbz-N-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Cbz-N-PEG10-acid, a bifunctional linker commonly employed in bioconjugation and drug delivery. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility profile based on the well-established properties of its constituent chemical moieties: the hydrophobic carbamate (B1207046) (Cbz) protecting group and the hydrophilic polyethylene (B3416737) glycol (PEG) chain. Furthermore, a detailed experimental protocol for determining the precise solubility in various solvents is provided, alongside a workflow visualization to guide laboratory practice.
Core Concepts of this compound Solubility
This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. The solubility of this compound is governed by the interplay between the Cbz group, which imparts hydrophobicity, and the PEG10 chain, which significantly enhances aqueous solubility. The presence of a terminal carboxylic acid also contributes to its solubility in polar and aqueous media, particularly at neutral to alkaline pH where the carboxylate form predominates.
The PEGylation of molecules is a widely utilized strategy to increase the aqueous solubility of hydrophobic drugs and proteins.[1] The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can form hydrogen bonds with water molecules, thereby facilitating dissolution.[2] Consequently, the PEG10 spacer in this compound is expected to render the molecule soluble in a range of aqueous and polar organic solvents.[3][4][5]
Expected Solubility Profile
Based on the general principles of PEGylated compounds and the structure of this compound, the following table summarizes its expected qualitative solubility in common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Good to High | The long, hydrophilic PEG10 chain and the terminal carboxylic acid are expected to confer significant solubility in aqueous media.[3][4][5] Solubility may be pH-dependent, increasing at neutral to alkaline pH due to the deprotonation of the carboxylic acid. |
| Polar Protic | Water, Methanol, Ethanol | Good to High | These solvents can engage in hydrogen bonding with the ether oxygens of the PEG chain and the carboxylic acid, facilitating dissolution. Polyethylene glycol itself is soluble in water and ethanol.[6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Good to High | These solvents are effective at solvating both polar and nonpolar parts of molecules. PEG is known to be soluble in solvents like acetonitrile.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | The Cbz group and the PEG backbone contribute to some solubility in these less polar organic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is generally a good solvent for PEGs.[7] However, the polarity of this compound may limit its solubility in less polar ethers like diethyl ether. |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | The overall polarity of the molecule, dominated by the PEG chain and carboxylic acid, is expected to result in poor solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for quantitatively determining the solubility of this compound in a solvent of interest. This method is based on the equilibrium solubility principle, where an excess of the solute is equilibrated with the solvent, and the concentration of the dissolved solute is then measured.
Materials:
-
This compound
-
Solvents of interest (e.g., water, PBS, ethanol, DMSO)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed microcentrifuge tube or vial. The key is to have undissolved solid remaining after equilibration.
-
Accurately add a known volume of the desired solvent (e.g., 1 mL) to the tube.
-
Tightly cap the tube to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Solute:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the collected supernatant with the solvent to fall within the linear range of the calibration curve.
-
Inject the diluted supernatant into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry (if the compound has a suitable chromophore, like the Cbz group):
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
-
Dilute the supernatant as necessary and measure its absorbance.
-
Calculate the concentration using the calibration curve and account for any dilution.
-
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
It is crucial to report the temperature at which the solubility was determined.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. CBZ-N-amido-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. medkoo.com [medkoo.com]
- 5. Cbz-N-amido-PEG10-acid-西安齐岳生物 [0qy.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
Cbz-N-PEG10-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of Cbz-N-PEG10-acid, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery system development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Parameter | Value |
| Chemical Formula | C31H53NO14 |
| Molecular Weight | 663.8 g/mol [1] |
Chemical Structure and Functionality
This compound is a polyethylene (B3416737) glycol (PEG) derivative that incorporates a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer, consisting of ten repeating ethylene (B1197577) glycol units, enhances the solubility of the molecule in aqueous media.
The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds. The Cbz protecting group on the amine can be removed under specific acidic conditions, allowing for subsequent conjugation steps. This dual functionality makes it a versatile tool for creating complex bioconjugates.
Experimental Workflow: Bioconjugation
The following diagram illustrates a generalized workflow for the use of this compound in a typical bioconjugation experiment, such as linking a therapeutic agent to a targeting ligand.
References
Commercial Availability and Technical Guide for Cbz-N-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and core applications of Cbz-N-PEG10-acid, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of complex biomolecules. This compound features a terminal carboxylic acid and a carbobenzyloxy (Cbz) protected amine, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and orthogonal conjugation strategies, making it a versatile tool in the synthesis of sophisticated molecular constructs such as antibody-drug conjugates (ADCs) and PEGylated peptides.
Commercial Availability
This compound is readily available from several commercial suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement and comparison.
| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | BP-23801 | 663.8 | >98% |
| AxisPharm | AP10423 | 663.75 | ≥95% |
| ChemicalBook | CB34788161 | 663.75 | (Varies by supplier) |
Note: Pricing and real-time availability are subject to change and should be verified on the respective supplier's website.
Core Applications and Experimental Protocols
The primary utility of this compound lies in its ability to covalently link two different molecules in a controlled manner. The carboxylic acid can be activated to react with primary amines, while the Cbz-protected amine can be deprotected to reveal a reactive amine for a subsequent conjugation step.
Experimental Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a therapeutic drug, peptide, or protein).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0, or other suitable non-amine containing buffer (e.g., MES for two-step aqueous reactions)
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS (or sulfo-NHS for aqueous reactions).
-
Add 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the active NHS ester.
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.2-8.0).
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.
-
Experimental Protocol 2: Cbz Group Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Cbz-protected PEG conjugate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus
-
Inert gas (Argon or Nitrogen)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected PEG conjugate in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the substrate).
-
Seal the flask with a septum.
-
-
Hydrogenation:
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-16 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate. The product can be used in the next step without further purification or purified by chromatography if necessary.
-
Visualizing the Workflow: Synthesis of an Antibody-Drug Conjugate
The following diagram illustrates a logical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound as the linker. This process leverages the bifunctional nature of the linker for a sequential conjugation strategy.
This guide serves as a foundational resource for researchers and professionals in the field of drug development and bioconjugation. The commercial availability and detailed protocols provided herein are intended to facilitate the effective utilization of this compound in synthesizing next-generation therapeutics and research tools.
Cbz-N-PEG10-acid as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance aqueous solubility and provide a flexible bridge between the two ligands.[1]
This technical guide provides a comprehensive overview of Cbz-N-PEG10-acid, a specific PEG-based linker, and its application in the synthesis of PROTACs. This compound features a ten-unit PEG chain, which imparts hydrophilicity, and two key functional groups: a terminal carboxylic acid and a carbobenzyloxy (Cbz)-protected amine. This bifunctionality allows for a modular and strategic approach to PROTAC assembly.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis. The table below summarizes key quantitative data for this linker.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₃NO₁₄ | [2] |
| Molecular Weight | 663.75 g/mol | [2] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | |
| Storage Conditions | -20°C, desiccated | [2] |
The Role of this compound in PROTAC Synthesis: A Step-by-Step Approach
The synthesis of a PROTAC using this compound typically involves a sequential, two-step conjugation process. This strategy allows for the controlled assembly of the final heterobifunctional molecule. The general workflow is as follows:
-
Amide Bond Formation: The terminal carboxylic acid of this compound is coupled with an amine-containing ligand (either the POI ligand or the E3 ligase ligand).
-
Cbz Deprotection: The Cbz protecting group is removed from the other end of the linker to reveal a primary amine.
-
Second Amide Bond Formation: The newly exposed amine is then coupled with the second ligand, which contains a carboxylic acid functionality.
This process is illustrated in the experimental workflow diagram below.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of a hypothetical BRD4-targeting PROTAC, herein named "BRD4-deg-PEG10," using this compound. This example utilizes the well-characterized BRD4 inhibitor JQ1 (with a free amine for conjugation) and pomalidomide (B1683931) (with a carboxylic acid handle) as the E3 ligase ligand for Cereblon (CRBN).
Materials and Reagents
-
This compound
-
JQ1-amine derivative
-
Pomalidomide-acid derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Protocol 1: Coupling of this compound with JQ1-amine
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized JQ1.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and JQ1-amine (1.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Cbz-PEG10-JQ1 intermediate.
Protocol 2: Cbz Deprotection
This step removes the Cbz protecting group to expose the terminal amine.
-
Reaction Setup: Dissolve the Cbz-PEG10-JQ1 intermediate (1.0 eq) in methanol (B129727) or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the substrate).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting amine-PEG10-JQ1 intermediate is often used in the next step without further purification.
Protocol 3: Coupling of Amine-PEG10-JQ1 with Pomalidomide-acid
This final step forms the complete PROTAC molecule.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-PEG10-JQ1 intermediate (1.0 eq) and pomalidomide-acid (1.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final BRD4-deg-PEG10 PROTAC.
Characterization and Biological Evaluation of the Final PROTAC
Once synthesized, the final PROTAC must be thoroughly characterized and its biological activity evaluated.
Quantitative Data for a Representative BRD4 Degrader
The following table presents typical quantitative data that would be generated for a BRD4-targeting PROTAC. These values are representative and will vary depending on the specific cell line and experimental conditions.
| Parameter | Typical Value Range | Description |
| BRD4 Degradation DC₅₀ (nM) | 1 - 100 | The concentration of PROTAC required to degrade 50% of the target protein. |
| Maximum Degradation (Dₘₐₓ, %) | > 80% | The maximum percentage of target protein degradation achieved. |
| Cell Viability IC₅₀ (µM) in MV4-11 cells | 0.1 - 5 | The concentration of PROTAC that inhibits 50% of cancer cell line growth.[2] |
Experimental Protocol: Western Blotting for BRD4 Degradation
This protocol is used to quantify the degradation of the target protein, BRD4.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MV4-11, a human leukemia cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4-deg-PEG10 PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for BRD4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the extent of BRD4 degradation relative to the loading control.
Signaling Pathway of BRD4 and Its Degradation by a PROTAC
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic readers. It plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as c-Myc. The degradation of BRD4 by a PROTAC disrupts this process, leading to the downregulation of oncogenic gene expression and subsequent anti-proliferative effects in cancer cells.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal protecting groups facilitate a controlled and modular approach to constructing these complex heterobifunctional molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation, a promising strategy in modern drug discovery.
References
Cbz-N-PEG10-acid for Antibody-Drug Conjugate Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides an in-depth overview of Cbz-N-PEG10-acid, a heterobifunctional linker, and its application in the development of ADCs.
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring three key components:
-
A Carbobenzoxy (Cbz) protected amine: This protecting group prevents unwanted side reactions during the initial conjugation steps and can be selectively removed to allow for subsequent payload attachment.[1][2]
-
A 10-unit polyethylene glycol (PEG10) spacer: This hydrophilic spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by prolonging circulation half-life.[][4][5]
-
A terminal carboxylic acid: This functional group allows for covalent attachment to the antibody, typically through the amine groups of lysine (B10760008) residues.
This guide will cover the physicochemical properties of this linker, detailed experimental protocols for its use in ADC development, and the underlying biological pathways involved in ADC efficacy.
Data Presentation: Physicochemical and Pharmacokinetic Impact of PEG Linkers
The inclusion of a PEG linker, such as the PEG10 chain in this compound, significantly influences the properties of an ADC. While specific data for this compound is not extensively available in published literature, the following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers of varying lengths. This data provides valuable insights into the expected impact of a PEG10 linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |
| ADC-X | Non-PEGylated | 30 | 0.5 |
| ADC-X-PEG8 | Linear PEG8 | 55 | 0.3 |
| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 |
| ADC-X-PEG24 | Linear PEG24 | 75 | 0.2 |
Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | ADC Construct | Linker Type | IC50 (ng/mL) |
| Karpas-299 | Anti-CD30 ADC | No PEG | ~10 |
| Karpas-299 | Anti-CD30 ADC | PEG8 | ~10 |
| Karpas-299 | Anti-CD30 ADC | PEG12 | ~15 |
| Karpas-299 | Anti-CD30 ADC | PEG24 | ~20 |
| NCI-N87 | Affibody-MMAE | No PEG | 1.0 |
| NCI-N87 | Affibody-MMAE | 4 kDa PEG | 4.5 |
| NCI-N87 | Affibody-MMAE | 10 kDa PEG | 22.0 |
Note: The effect of PEG linker length on in vitro potency can be context-dependent, influenced by the targeting moiety, payload, and overall ADC design.
Experimental Protocols
The following protocols provide a detailed methodology for the development of an ADC using a Cbz-N-PEG-acid linker.
Protocol 1: Two-Step Lysine Conjugation of a Drug-Linker to an Antibody
This protocol describes the conjugation of a cytotoxic drug to the this compound linker and its subsequent attachment to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic drug with a reactive amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching reagent (e.g., hydroxylamine, Tris, or glycine)
-
Deprotection reagents (e.g., HBr/acetic acid or catalytic hydrogenolysis setup)
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
Part A: Synthesis of the Drug-Linker Conjugate
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated linker.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the amine-containing cytotoxic drug (1.5 equivalents) in anhydrous DMF.
-
Add the drug solution to the activated linker solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Part B: Conjugation to the Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the purified drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
-
Part C: Deprotection of the Cbz Group (if applicable)
If the payload is attached via the acid functionality and the Cbz-protected amine is intended for further modification, a deprotection step is necessary.
-
Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected ADC in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Carry out the reaction under a hydrogen atmosphere until completion.
-
-
Acidic Conditions:
-
Treat the Cbz-protected ADC with a solution of HBr in acetic acid.
-
Monitor the reaction and neutralize upon completion.
-
-
Purification:
-
Purify the deprotected ADC using SEC to remove reagents.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC, from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture target cancer cell lines in appropriate media.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the solutions to the cells and incubate for 72-96 hours.
-
Viability Assay: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of ADC that inhibits cell growth by 50% (IC50).
3. In Vivo Efficacy Study (Xenograft Model):
-
Tumor Implantation: Implant tumor cells into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, control antibody, ADC). Administer the treatments via an appropriate route (e.g., intravenous).
-
Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor activity of the ADC.
Mandatory Visualizations
ADC Development Workflow
Caption: General workflow for the development of an antibody-drug conjugate.
ADC Signaling Pathway and Mechanism of Action
Caption: Signaling pathway of ADC internalization and payload release.
References
Navigating the Bioconjugation Landscape: A Technical Guide to the Safety and Handling of Cbz-N-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-N-PEG10-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, particularly in the development of sophisticated drug delivery systems and targeted therapeutics. This molecule features a carboxybenzyl (Cbz)-protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture provides a versatile platform for covalently linking biomolecules, enhancing the solubility and pharmacokinetic profiles of conjugates, and enabling precise control over conjugation strategies. This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of this compound, with a focus on experimental protocols relevant to its use in research and drug development.
Safety and Handling
1.1. Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to avoid skin contact.
-
Body Protection: A laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: If handling large quantities or if the material is aerosolized, a properly fitted respirator may be necessary.
1.2. First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
1.3. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.[1]
-
Storage Temperature: Store in a tightly sealed container at -20°C for long-term stability.[1][2] Short-term storage at 2-8°C may be acceptable for some related compounds.[3]
-
Moisture Sensitivity: Protect from moisture to prevent hydrolysis.
-
Incompatibilities: Avoid strong oxidizing agents.
Quantitative Data
Specific toxicological data for this compound is not available in the public domain. However, data for related polyethylene glycol derivatives indicate a low order of acute toxicity.
| Compound | Test | Species | Route | Result | Citation |
| PEG-12 Laurate | Acute Toxicity (LD50) | Mouse | Oral | >25 g/kg | [4] |
It is important to note that while PEGs are generally considered to have low toxicity, high doses, particularly via parenteral routes, have been associated with renal effects. The Cbz protecting group is a common reagent in organic synthesis, and standard precautions for handling chemical reagents should be observed.
Experimental Protocols
This compound is primarily utilized as a linker in bioconjugation. The following protocols detail the key experimental steps involving this molecule.
3.1. Amide Bond Formation via EDC/NHS Coupling
The terminal carboxylic acid of this compound can be conjugated to primary amines on biomolecules (e.g., proteins, antibodies) using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing biomolecule (e.g., antibody)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution. A molar excess of EDC and NHS is typically used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated this compound (NHS ester) to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.
-
3.2. Deprotection of the Cbz Group
The Cbz protecting group can be removed to expose the primary amine for further modification.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas balloon or ammonium (B1175870) formate)
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
Procedure (Catalytic Hydrogenation):
-
Dissolve the Cbz-protected conjugate in the chosen anhydrous solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce the hydrogen source. If using a hydrogen balloon, evacuate the reaction flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
References
Cbz-N-PEG10-acid: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Cbz-N-PEG10-acid, a heterobifunctional linker critical to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.
Core Compound Identification
This compound, also referred to as Cbz-N-amido-PEG10-acid, is a polyethylene (B3416737) glycol (PEG) linker featuring a carboxybenzyl (Cbz) protected amine on one terminus and a carboxylic acid on the other. The PEG chain consists of ten ethylene (B1197577) glycol units. While a specific CAS number for this molecule is not consistently reported across public databases, its chemical identifiers and properties are well-documented by various suppliers.
| Chemical Identifier | Value | Source |
| Molecular Formula | C31H53NO14 | BroadPharm |
| Molecular Weight | 663.8 g/mol | BroadPharm |
| Purity | Typically ≥95% | Various Suppliers |
| Appearance | White solid to viscous oil | General Observation |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | General Technical Data |
Note: The CAS number for the closely related Cbz-N-amido-PEG12-acid is 1334177-88-6, and for Cbz-N-amido-PEG3-acid is 1310327-18-4, suggesting a systematic numbering convention that has not been universally applied to the PEG10 variant.[1][2]
Applications in Drug Development and Bioconjugation
This compound is a versatile tool in drug development due to its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid.
PROTAC Linker
A primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The this compound linker serves as the bridge connecting the target protein ligand to the E3 ligase ligand. The PEG10 chain provides the necessary length and flexibility for the formation of a stable ternary complex, a critical factor for efficient protein degradation. The Cbz protecting group allows for a modular and controlled synthetic strategy.
PEGylation of Peptides and Proteins
The hydrophilic PEG spacer of this compound can be conjugated to peptides, proteins, and other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[3] This process, known as PEGylation, can increase the aqueous solubility of hydrophobic molecules, reduce aggregation, and shield them from enzymatic degradation, thereby extending their circulation half-life.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Amide Bond Formation via EDC/NHS Coupling
The carboxylic acid moiety of this compound can be coupled to a primary amine on a target molecule using carbodiimide (B86325) chemistry.[3]
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
In a separate tube, add a 1.1 to 1.5-fold molar excess of both EDC and NHS (or sulfo-NHS) to the Activation Buffer.
-
Add the this compound solution to the EDC/NHS mixture.
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Cbz-N-PEG10-NHS ester solution to the amine solution. The molar ratio of the linker to the target molecule may need to be optimized, but a starting point is a 5 to 20-fold molar excess of the linker.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the Quenching Buffer.
-
Purify the resulting conjugate using an appropriate method to remove unreacted linker and byproducts.
-
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound involves a stepwise approach, first conjugating one ligand to the linker, deprotecting the Cbz group, and then conjugating the second ligand.
Step 1: Conjugation of the First Ligand
-
Follow the EDC/NHS coupling protocol described in section 3.1 to attach the this compound to the amine-containing handle of either the target protein ligand or the E3 ligase ligand.
Step 2: Deprotection of the Cbz Group
-
The Cbz protecting group is typically removed under acidic conditions.
-
Dissolve the Cbz-protected intermediate in a suitable solvent such as dioxane or dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure.
Step 3: Conjugation of the Second Ligand
-
The newly exposed amine on the PEG linker can now be coupled to the carboxylic acid of the second ligand using the EDC/NHS coupling protocol as described in section 3.1.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: PROTAC Synthesis Workflow using this compound.
This comprehensive guide provides a foundational understanding of this compound for its effective application in advanced drug development and bioconjugation research. For specific applications, further optimization of the described protocols may be necessary.
References
Methodological & Application
Application Notes and Protocols for Cbz-N-PEG10-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cbz-N-PEG10-acid as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker component is critical, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ligase.[2][3] this compound is a versatile polyethylene (B3416737) glycol (PEG) linker that offers a balance of flexibility and defined length, which is crucial for optimizing PROTAC efficacy.[4][5][6]
Key Features of this compound
This compound is a bifunctional linker featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine.[4] This structure allows for a modular and controlled approach to PROTAC synthesis. The carboxylic acid can be activated to form a stable amide bond with an amine-containing molecule (either the target protein ligand or the E3 ligase ligand).[4][7] The Cbz protecting group on the terminal amine is stable under various reaction conditions and can be selectively removed, typically through catalytic hydrogenation, to allow for subsequent coupling with the other binding moiety.[8] The hydrophilic PEG chain enhances the solubility of the resulting PROTAC molecule in aqueous media.[4][5]
General Principles of PROTAC Synthesis
The synthesis of PROTACs is a modular process that involves the sequential coupling of three components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[9] Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1][10] The choice of synthetic route often depends on the functional groups present on the POI and E3 ligase ligands.
Experimental Protocols
This section outlines a detailed protocol for a two-step synthesis of a PROTAC using this compound, involving an initial amide coupling followed by deprotection and a second amide coupling.
Protocol 1: Amide Coupling of an Amine-Containing Ligand (Ligand-NH2) with this compound
This procedure describes the reaction between the carboxylic acid of this compound and a primary or secondary amine on either the POI ligand or the E3 ligase ligand.
Materials and Reagents:
| Reagent | Molar Equivalent |
| Ligand-NH2 (POI or E3 Ligase) | 1.0 eq |
| This compound | 1.1 eq |
| HATU (or similar coupling agent) | 1.2 eq |
| DIPEA (or other non-nucleophilic base) | 3.0 eq |
| Anhydrous DMF | - |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Ligand-NH2 in a minimal amount of anhydrous DMF.
-
Add the solution of Ligand-NH2 to the activated this compound mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate (Ligand-PEG10-N-Cbz).
Protocol 2: Cbz Deprotection and Final Amide Coupling
This protocol details the removal of the Cbz protecting group and the subsequent coupling with a carboxylic acid-containing ligand (Ligand-COOH).
Step 2a: Cbz Deprotection
Materials and Reagents:
| Reagent |
| Ligand-PEG10-N-Cbz |
| Pd/C (10%) |
| Hydrogen Gas (H2) |
| Methanol (or other suitable solvent) |
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate (Ligand-PEG10-NH2), which is often used in the next step without further purification.
Step 2b: Final Amide Coupling
Materials and Reagents:
| Reagent | Molar Equivalent |
| Ligand-PEG10-NH2 | 1.0 eq |
| Ligand-COOH | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 3.0 eq |
| Anhydrous DMF | - |
Procedure:
-
Follow the procedure outlined in Protocol 1, using Ligand-PEG10-NH2 and Ligand-COOH as the coupling partners.
-
After workup and purification by preparative HPLC, the final PROTAC molecule is obtained.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
Quantitative Data Summary
The following table provides illustrative data for the synthesis and characterization of a PROTAC. Actual values will vary depending on the specific ligands used.
| Parameter | Value | Method |
| Synthesis | ||
| Yield (Step 1) | 60-80% | Gravimetric |
| Yield (Step 2) | 50-70% | Gravimetric |
| Purity (Final PROTAC) | >95% | HPLC |
| Characterization | ||
| DC50 | 1 nM - 1 µM | Western Blot[11] |
| Dmax | 80-99% | Western Blot[11] |
| Cellular Permeability (Papp) | 1 - 20 x 10⁻⁶ cm/s | PAMPA Assay |
Visualizing the Workflow and Mechanism
PROTAC Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Cbz-N-PEG10-acid to a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of Cbz-N-PEG10-acid to various ligands. The primary focus is on the widely used carbodiimide (B86325) chemistry for coupling to amine-containing ligands. Additionally, protocols for conjugating to thiol and hydroxyl-containing ligands are provided, offering versatility for a range of bioconjugation applications.
Introduction
This compound is a heterobifunctional linker composed of a carboxybenzyl (Cbz) protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to a ligand of interest. The Cbz protecting group can be removed under specific conditions to reveal a primary amine for subsequent modifications if required.
This document outlines the chemical principles and provides step-by-step protocols for the conjugation of this compound to ligands bearing primary amine, thiol, or hydroxyl functional groups.
Conjugation Chemistry Overview
The choice of conjugation chemistry is dictated by the available functional groups on the ligand. The following sections detail the most common and effective methods for conjugating the carboxylic acid of this compound.
Amine-Containing Ligands: Amide Bond Formation
The most prevalent method for conjugating a carboxylic acid to a primary amine is through the formation of a stable amide bond. This is typically achieved using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the ligand. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or sulfo-NHS stabilizes the activated intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the amine to form an amide bond.[1][2][3]
Thiol-Containing Ligands: Thioester Bond Formation
For ligands bearing a thiol (sulfhydryl) group, a thioester bond can be formed with the carboxylic acid of the PEG linker. This can be achieved by first converting the carboxylic acid to a more reactive species. One common method involves the use of a coupling reagent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base.[4] Another approach is the direct conversion of the carboxylic acid to a thioacid using Lawesson's reagent, which can then be coupled to the thiol-containing ligand.[5][6]
Hydroxyl-Containing Ligands: Ester Bond Formation
To conjugate this compound to a ligand with a hydroxyl group, an ester bond is formed. Two common methods for this transformation are the Steglich esterification and the Mitsunobu reaction.
-
Steglich Esterification: This method utilizes a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with the alcohol.[7][8]
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] This reaction typically proceeds with an inversion of stereochemistry at the alcohol center.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to ligands with different functional groups.
Protocol 1: Conjugation to an Amine-Containing Ligand via EDC/NHS Chemistry
This two-step protocol is recommended for biomolecules containing both carboxyl and primary amine groups to minimize self-polymerization.[12]
Materials:
-
This compound
-
Amine-containing ligand (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[14]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in water.[15]
-
Dissolve the amine-containing ligand in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL for a protein).[4]
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.[2][16] The optimal ratio may need to be determined empirically.[17]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[12]
-
-
Conjugation to the Amine-Containing Ligand:
-
Add the activated this compound solution to the ligand solution. A 10 to 20-fold molar excess of the activated PEG linker over the ligand is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[18]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts using an appropriate purification method.
-
For proteins and large peptides, size-exclusion chromatography (desalting column) is effective.
-
For smaller molecules, reverse-phase HPLC (RP-HPLC) is often used.[]
-
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as:
-
HPLC: To separate the conjugate from starting materials and byproducts.[20]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the degree of PEGylation.[1][21][22]
-
NMR Spectroscopy: To characterize the structure of the conjugate and determine the degree of PEGylation.[23][24]
-
-
Quantitative Data for EDC/NHS Conjugation:
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG-acid:EDC:NHS) | 1 : (5-10) : (5-10) | Higher excess may be needed for dilute solutions.[2][16] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours at RT or overnight at 4°C | Longer times may improve yield. |
| Activation pH | 6.0 (in MES buffer) | Optimal for EDC/NHS activation.[13] |
| Coupling pH | 7.2 - 8.0 (in PBS buffer) | Optimal for amine reaction.[14] |
| Conjugation Efficiency/Yield | 30% - 80% | Highly dependent on the ligand and reaction conditions. |
Experimental Workflow for EDC/NHS Conjugation
Workflow for conjugating this compound to an amine-containing ligand.
Protocol 2: Conjugation to a Thiol-Containing Ligand via TBTU Coupling
This protocol describes the formation of a thioester bond between the carboxylic acid of the PEG linker and a thiol group on the ligand.
Materials:
-
This compound
-
Thiol-containing ligand
-
TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and the thiol-containing ligand in anhydrous DMF.
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the this compound solution (1 equivalent) and the thiol-containing ligand (1-1.2 equivalents).
-
Add TBTU (1.1 equivalents) to the mixture.
-
Add DIPEA (2 equivalents) dropwise to the reaction mixture while stirring.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 15 minutes to several hours depending on the substrates.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or RP-HPLC.
-
-
Characterization:
-
Confirm the formation of the thioester conjugate using MS and NMR.
-
Quantitative Data for TBTU Coupling:
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG-acid:Ligand:TBTU:DIPEA) | 1 : (1-1.2) : 1.1 : 2 | An excess of the thiol ligand may be used. |
| Reaction Time | 15 min - 4 hours | Substrate dependent.[4] |
| Temperature | Room Temperature | |
| Solvent | Anhydrous DMF | |
| Yield | 70% - 95% | Highly dependent on the specific substrates.[4] |
Signaling Pathway for TBTU-mediated Thioesterification
Mechanism of TBTU-mediated thioester bond formation.
Protocol 3: Conjugation to a Hydroxyl-Containing Ligand via Steglich Esterification
This protocol is suitable for forming an ester linkage between the PEG-acid and a primary or secondary alcohol on the ligand.
Materials:
-
This compound
-
Hydroxyl-containing ligand
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or THF
-
Purification system (e.g., flash chromatography, RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent), the hydroxyl-containing ligand (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
-
Conjugation Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, the urea byproduct is water-soluble and can be removed during an aqueous work-up.
-
Wash the filtrate with 5% citric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or RP-HPLC.
-
-
Characterization:
-
Confirm the formation of the ester conjugate using MS and NMR.
-
Quantitative Data for Steglich Esterification:
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG-acid:Ligand:DCC/EDC:DMAP) | 1 : 1.2 : 1.1 : 0.1 | DMAP is used in catalytic amounts. |
| Reaction Time | 2 - 12 hours | |
| Temperature | 0°C to Room Temperature | |
| Solvent | Anhydrous DCM or THF | |
| Yield | 60% - 90% | Dependent on the steric hindrance of the alcohol. |
Logical Flow of Steglich Esterification
Step-by-step process for Steglich esterification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation | Inactive EDC/NHS | Use fresh, properly stored EDC and NHS. Equilibrate to room temperature before opening to prevent moisture condensation. |
| Incorrect pH | Ensure the activation buffer is pH 6.0 and the coupling buffer is pH 7.2-8.0. | |
| Presence of amine-containing buffers | Use amine-free buffers like MES and PBS for the reaction. | |
| Steric hindrance on the ligand | Increase the molar excess of the PEG linker and/or extend the reaction time. | |
| Precipitation during reaction | Low solubility of ligand or conjugate | Perform the reaction in a larger volume or add a co-solvent like DMSO or DMF (up to 10% v/v). |
| Aggregation of protein ligand | Optimize the protein concentration and buffer conditions. | |
| Multiple products or side reactions | Self-conjugation of ligand | Use a two-step EDC/NHS protocol. |
| High concentration of EDC | Optimize the EDC to NHS ratio; a higher ratio of NHS to EDC can sometimes be beneficial.[17] |
Conclusion
The conjugation of this compound to a ligand is a versatile strategy for developing novel bioconjugates with enhanced properties. The choice of the appropriate conjugation chemistry is crucial for a successful outcome and depends on the functional groups present on the ligand. The protocols provided herein offer a comprehensive guide for researchers to perform these conjugations effectively. Optimization of the reaction conditions for each specific ligand is often necessary to achieve the desired conjugation efficiency and yield. Careful purification and thorough characterization of the final conjugate are essential to ensure its quality and suitability for downstream applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. axispharm.com [axispharm.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cbz-N-PEG10-acid in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-N-PEG10-acid is a high-purity, bifunctional linker molecule increasingly utilized in the field of oncology research and drug development. Structurally, it features a 10-unit polyethylene (B3416737) glycol (PEG) chain that imparts desirable pharmacokinetic properties, a terminal carboxylic acid for conjugation, and a carboxybenzyl (Cbz)-protected amine. This configuration makes it an ideal component in the synthesis of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, which is often a challenge for large, hydrophobic molecules like PROTACs and ADCs. This improved solubility can lead to better formulation, reduced aggregation, and improved in vivo tolerability. The defined length of the PEG10 linker also provides a precise spatial separation between the two conjugated moieties, which is critical for their biological function. The Cbz-protected amine and the terminal carboxylic acid allow for a controlled, sequential conjugation strategy, enabling the precise assembly of the final therapeutic agent.
Application in PROTACs
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest, many of which are implicated in cancer. A PROTAC typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
The this compound linker provides the necessary length and flexibility to facilitate a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.
Illustrative Quantitative Data: PROTACs
The following table summarizes representative data for a hypothetical Bruton's Tyrosine Kinase (BTK)-targeting PROTAC synthesized using a 10-unit PEG linker, comparing its performance to a PROTAC with a shorter PEG linker. This data is illustrative and based on trends observed in the literature for similar compounds.
| PROTAC Construct | Linker Type | DC50 (Mino cells) | Dmax (Mino cells) | Cellular Permeability (Papp) |
| BTK PROTAC-1 | 10-unit PEG | 15 nM | >95% | 5 x 10⁻⁶ cm/s |
| BTK PROTAC-2 | 4-unit PEG | 85 nM | ~80% | 2.5 x 10⁻⁶ cm/s |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Papp: A measure of a compound's ability to cross cell membranes.
Experimental Protocol: Synthesis of a BTK-Targeting PROTAC
This protocol describes a representative synthesis of a Bruton's Tyrosine Kinase (BTK)-targeting PROTAC using this compound.
Step 1: Coupling of BTK Ligand to this compound
-
Dissolution: Dissolve the BTK ligand with a free amine group (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by flash column chromatography.
Step 2: Cbz Deprotection
-
Dissolution: Dissolve the product from Step 1 in a suitable solvent (e.g., methanol (B129727) or THF).
-
Hydrogenolysis: Add 10% Palladium on carbon (Pd/C) catalyst. Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere for 4-6 hours.
-
Filtration: Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 3: Coupling of the Linker-BTK Ligand to an E3 Ligase Ligand
-
Activation: In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (e.g., a derivative of pomalidomide) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add the deprotected amine intermediate from Step 2 (1.1 eq) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction at room temperature for 4 hours.
-
Workup and Purification: Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Targeted Signaling Pathway: BTK in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). A PROTAC targeting BTK would induce its degradation, thereby inhibiting downstream signaling and promoting apoptosis of the malignant B-cells.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the tumor site.
The this compound linker can be used to attach a cytotoxic payload to an antibody. The PEG chain can help to improve the pharmacokinetic profile of the ADC, potentially leading to a wider therapeutic window.
Illustrative Quantitative Data: ADCs
The following table presents illustrative data for a HER2-targeting ADC constructed with a 10-unit PEG linker, compared to a non-PEGylated counterpart.
| ADC Construct | Linker Type | In Vitro IC50 (SK-BR-3 cells) | In Vivo Tumor Growth Inhibition (NCI-N87 model) | Mean Residence Time (MRT) in vivo |
| HER2-ADC-1 | 10-unit PEG | 5.2 ng/mL | 85% | 120 hours |
| HER2-ADC-2 | Non-PEGylated | 2.1 ng/mL | 60% | 75 hours |
Experimental Protocol: Synthesis of a HER2-Targeting ADC
This protocol outlines a representative method for synthesizing a HER2-targeting ADC using this compound.
Step 1: Derivatization of the Cytotoxic Payload
-
Reaction: Couple this compound to a cytotoxic payload containing a free amine group using standard amide bond formation chemistry (e.g., HATU/DIPEA in DMF).
-
Purification: Purify the resulting Cbz-N-PEG10-Payload conjugate by flash chromatography or preparative HPLC.
Step 2: Cbz Deprotection
-
Hydrogenolysis: Remove the Cbz protecting group from the Cbz-N-PEG10-Payload conjugate via catalytic hydrogenolysis (H2, Pd/C) to yield the amine-functionalized PEG10-Payload.
Step 3: Preparation of a Maleimide-Functionalized Linker
-
Reaction: React the amine-functionalized PEG10-Payload with a heterobifunctional crosslinker containing an NHS ester and a maleimide (B117702) group (e.g., SMCC) in a suitable buffer (e.g., PBS pH 7.4).
-
Purification: Purify the Maleimide-PEG10-Payload by HPLC.
Step 4: Antibody Reduction and Conjugation
-
Reduction: Partially reduce the interchain disulfide bonds of the HER2-targeting antibody (e.g., Trastuzumab) using a reducing agent like TCEP or DTT to generate free thiol groups.
-
Purification: Remove the excess reducing agent using a desalting column.
-
Conjugation: React the reduced antibody with the Maleimide-PEG10-Payload. The maleimide group will selectively react with the free thiol groups on the antibody.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload-linker and aggregated antibody.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.
Targeted Signaling Pathway: HER2 in Breast and Gastric Cancer
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in a subset of breast and gastric cancers. HER2 overexpression leads to uncontrolled cell growth and proliferation. A HER2-targeting ADC delivers a potent cytotoxic payload directly to the cancer cells, leading to their death upon internalization and payload release.
Application Notes and Protocols for Cbz-N-PEG10-acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern drug development. This approach aims to maximize therapeutic efficacy while minimizing off-target toxicity. A key strategy in achieving this is the use of bifunctional linkers to conjugate targeting moieties, such as monoclonal antibodies, to potent drug payloads, forming Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers have become indispensable in this field due to their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates.[1][2]
Cbz-N-PEG10-acid is a discrete PEG linker featuring a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit ethylene (B1197577) glycol chain.[3] This heterobifunctional architecture allows for the sequential and controlled conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines on a drug molecule or targeting ligand, while the Cbz-protected amine provides a stable, latent reactive site that can be deprotected for subsequent conjugation.[3][4] The hydrophilic PEG10 spacer improves the aqueous solubility of the resulting conjugate, reduces aggregation, and can prolong its circulation half-life by creating a hydration shell that shields it from enzymatic degradation and rapid renal clearance.
These application notes provide a comprehensive overview of the utility of this compound in targeted drug delivery, complete with detailed experimental protocols and supporting data.
Advantages of Using this compound in Targeted Drug Delivery
The incorporation of a this compound linker into a targeted drug delivery system offers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG10 chain significantly improves the aqueous solubility of hydrophobic drug payloads, facilitating formulation and administration.
-
Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic volume of the conjugate, leading to a longer circulation half-life and reduced clearance by the immune system.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the drug or targeting ligand, thereby reducing the risk of an adverse immune response.
-
Controlled Drug Loading: The use of a discrete PEG linker allows for precise control over the drug-to-antibody ratio (DAR), which is a critical parameter for ADC efficacy and safety.
-
Versatile Conjugation Chemistry: The orthogonal protecting groups (Cbz and carboxylic acid) enable controlled, stepwise conjugation strategies.
Data Presentation
The following tables summarize the physicochemical properties of this compound and provide a comparative overview of the impact of PEGylation on the pharmacokinetic parameters of bioconjugates, as reported in the literature for similar PEGylated systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H53NO14 | |
| Molecular Weight | 663.8 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and water | |
| Storage Condition | -20°C |
Table 2: Impact of PEGylation on Pharmacokinetic Parameters (Illustrative Examples)
| Molecule | PEG Linker Length | Half-life (t½) Improvement (fold change vs. non-PEGylated) | Reference |
| Affibody-MMAE Conjugate | 10 kDa PEG | Significantly prolonged | |
| Octreotide | PEGylated | Higher serum half-life | |
| RS7-MMAE ADC | mPEG24 | Prolonged half-life | |
| Iron Oxide Nanoparticles | PEG | 5.7-fold increased tumor accumulation |
Note: The data in Table 2 are derived from studies using various PEGylated molecules and are intended to be illustrative of the general effects of PEGylation. The exact pharmacokinetic improvement will depend on the specific drug, targeting moiety, and overall conjugate design.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). Optimization of reaction conditions may be necessary for specific antibodies and drug payloads.
Protocol 1: Activation of this compound and Conjugation to a Drug Payload
This protocol describes the activation of the carboxylic acid terminus of this compound to form an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an amine-containing drug payload.
Materials:
-
This compound
-
Amine-containing drug payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.0 equivalent) in anhydrous DMF. b. Add NHS (1.1 equivalents) and EDC (1.1 equivalents). c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the formation of the NHS ester by LC-MS.
-
Conjugation to Drug Payload: a. Dissolve the amine-containing drug payload (1.0 equivalent) in anhydrous DMF. b. Add the activated Cbz-N-PEG10-NHS ester solution to the drug solution. c. Add TEA or DIEA (2.0 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS.
-
Purification: a. Upon completion, purify the Cbz-N-PEG10-Drug conjugate by RP-HPLC. b. Characterize the purified product by MS to confirm the molecular weight.
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to reveal a primary amine, which can be used for subsequent conjugation to a targeting moiety.
Materials:
-
Cbz-N-PEG10-Drug conjugate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Filtration apparatus (e.g., Celite)
Procedure:
-
Dissolve the Cbz-N-PEG10-Drug conjugate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected H₂N-PEG10-Drug conjugate.
Protocol 3: Conjugation of the Drug-Linker to an Antibody
This protocol outlines the conjugation of the amine-terminated drug-linker to a monoclonal antibody via activation of the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) or through lysine (B10760008) residues. The following describes a common method targeting lysine residues.
Materials:
-
H₂N-PEG10-Drug conjugate
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
A bifunctional crosslinker such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) if the drug-linker has a free thiol, or direct activation of the antibody's lysines. For this protocol, we will assume the use of an NHS-ester reactive drug-linker to target lysine residues.
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Activation of H₂N-PEG10-Drug (if necessary to create an NHS ester): a. This step is an alternative to Protocol 1. If the drug is first conjugated to the deprotected amine of the linker, the terminal carboxylic acid of the linker must be activated. Dissolve the H₂N-PEG10-Drug conjugate (with a terminal carboxylic acid) in anhydrous DMSO. b. Add NHS (1.1 equivalents) and EDC (1.1 equivalents). c. Stir for 1-2 hours at room temperature.
-
Conjugation Reaction: a. Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-drug to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR). The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC: a. Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm. b. Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy. c. Further characterization can be performed using techniques such as SDS-PAGE and mass spectrometry.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the key processes involved in using this compound for targeted drug delivery.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General mechanism of action for a targeted Antibody-Drug Conjugate.
Caption: Stepwise conjugation strategy using this compound.
References
Application Notes and Protocols for Experimental Design with Cbz-N-PEG10-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-N-PEG10-acid is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug development. This linker features three key components: a carbobenzyloxy (Cbz) protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This combination allows for a modular and strategic approach to the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, enabling orthogonal conjugation strategies. The PEG10 spacer enhances aqueous solubility, improves the pharmacokinetic profile of the resulting conjugate, and provides a flexible bridge between the two conjugated molecules. The terminal carboxylic acid allows for covalent linkage to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond.
These application notes provide an overview of the use of this compound linkers in common drug development workflows, detailed experimental protocols for key conjugation and deprotection steps, and quantitative data to aid in experimental design.
Core Applications
The unique structure of this compound makes it particularly suitable for applications requiring a sequential conjugation strategy. A primary application is in the synthesis of PROTACs, where one end of the linker is conjugated to a target protein ligand and the other end to an E3 ligase ligand.
PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The length and flexibility of the PEG10 spacer in this compound can be advantageous in achieving an optimal ternary complex conformation.
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that can significantly influence the efficacy, stability, and pharmacokinetic properties of a bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficiency
The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). A lower DC50 value indicates higher potency. The optimal linker length is target-dependent and needs to be determined empirically.
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BTK | PEG6 | <10 | ~90% | [1] |
| ERα | 16-atom chain | ~1 | ~95% | [2] |
| ERα | 12-atom chain | ~5 | ~75% | [2] |
| TBK1 | 21-atom chain | 3 | 96% | [3] |
| TBK1 | 29-atom chain | 292 | 76% | [3] |
This data illustrates the concept of an optimal linker length for PROTAC efficacy, where a linker that is too short or too long can be detrimental to degradation.
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Cytotoxicity
In ADCs, PEG linkers can improve solubility and stability, leading to a longer circulation half-life and reduced clearance. However, longer linkers may also impact in vitro cytotoxicity.
| Conjugate | Linker | Half-life (min) | Clearance (mL/day/kg) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| Affibody-MMAE | No PEG | 19.6 | High | 1 | [4][5] |
| Affibody-MMAE | 4 kDa PEG | 49.2 | - | 4.5 | [4][5] |
| Affibody-MMAE | 10 kDa PEG | 219.0 | - | 22 | [4][5] |
| ADC (DAR 8) | No PEG | - | ~15 | - | [6] |
| ADC (DAR 8) | PEG2 | - | ~10 | - | [6] |
| ADC (DAR 8) | PEG4 | - | ~7 | - | [6] |
| ADC (DAR 8) | PEG8 | - | ~5 | - | [6] |
| ADC (DAR 8) | PEG12 | - | ~5 | - | [6] |
This data demonstrates that increasing PEG linker length generally improves the pharmacokinetic profile of ADCs, though it may decrease in vitro potency.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound linkers for bioconjugation.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid on this compound and subsequent coupling to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or an anhydrous organic solvent like DMF or DMSO.
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
-
-
Activation of Carboxylated PEG Linker:
-
To the this compound solution, add a 2- to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated linker solution. A 1.1- to 1.5-fold molar excess of the activated linker is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted linker, coupling agents, and byproducts.
-
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to expose the primary amine for a subsequent conjugation step.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H2) source or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate in a suitable solvent in a reaction vessel equipped with a stir bar.
-
Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the substrate) under an inert atmosphere.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
If necessary, purify the product further using an appropriate chromatographic method.
-
Note: These protocols provide a general framework. Optimization of reaction conditions, such as molar ratios of reactants, reaction times, and temperature, may be necessary for specific applications and target molecules. Always perform reactions in a well-ventilated fume hood and follow appropriate safety precautions.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cbz-N-PEG10-acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cbz-N-PEG10-acid as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and the subsequent characterization of the resulting degraders in cell-based assays. This document outlines detailed protocols for assessing PROTAC-mediated protein degradation, evaluating effects on cell viability, and provides representative data and visualizations to guide your research.
Introduction to this compound in PROTAC Development
This compound is a heterobifunctional linker molecule integral to the design and synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase) that is essential for ubiquitination and subsequent proteasomal degradation.[3] The polyethylene (B3416737) glycol (PEG) chain in this compound enhances solubility and provides flexibility, while the terminal carboxylic acid and Cbz-protected amine allow for sequential and specific conjugation to the POI and E3 ligase ligands.[4]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of a Representative PROTAC
To illustrate the characterization of a PROTAC synthesized using a PEG10 linker, the following tables summarize key quantitative data from cell-based assays. The data is representative of a potent and selective degrader targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Table 1: In Vitro Degradation Potency and Efficacy of a BRD4-targeting PROTAC
| Compound | Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-PEG10 | This compound based | BRD4 | MV-4-11 | 30 | ~90 |
| Control PROTAC (PEG4) | Shorter PEG4 linker | BRD4 | MV-4-11 | 150 | ~75 |
| Inactive Control | Non-E3 binding | BRD4 | MV-4-11 | >10,000 | <10 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ indicates higher potency.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: Cellular Viability and Selectivity of a BRD4-targeting PROTAC
| Compound | Target Protein | Cell Line | IC₅₀ (nM) | Off-Target Protein (BRD2) Degradation (at 1 µM) |
| BRD4-PROTAC-PEG10 | BRD4 | MV-4-11 | 50 | < 15% |
| Control PROTAC (PEG4) | BRD4 | MV-4-11 | 250 | < 25% |
| Inactive Control | BRD4 | MV-4-11 | >20,000 | < 5% |
-
IC₅₀: The concentration of the PROTAC that results in 50% inhibition of cell viability.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable validation of PROTAC activity. The following protocols outline key cell-based assays for characterizing a PROTAC synthesized with this compound.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz-N-PEG10-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This process can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and extends circulation half-life. Furthermore, PEGylation can enhance the solubility of hydrophobic drugs and shield them from proteolytic degradation and the host's immune system.
This document provides a detailed, step-by-step guide for the conjugation of Cbz-N-PEG10-acid to a primary amine-containing molecule, a common scenario in the PEGylation of therapeutic proteins. This compound is a heterobifunctional linker featuring a terminal carboxylic acid for conjugation and a carboxybenzyl (Cbz)-protected amine. The carboxylic acid is activated using carbodiimide (B86325) chemistry to react with primary amines, forming a stable amide bond. The Cbz protecting group can be subsequently removed under acidic conditions to reveal a primary amine for further functionalization if required.
Principle of the Method
The conjugation of this compound to a primary amine-containing molecule, such as a protein, proceeds via a two-step EDC/NHS coupling reaction.
-
Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable and amine-reactive NHS ester intermediate. The activation is typically performed in a slightly acidic buffer (pH 4.5-6.0) to optimize the efficiency of EDC.[1]
-
Coupling to Amine: The NHS-activated this compound is then reacted with the primary amine-containing molecule in a buffer with a pH range of 7.2-8.5.[1] The primary amine attacks the NHS ester, forming a stable amide bond and releasing NHS.
Following the conjugation, the PEGylated product is purified to remove unreacted reagents and byproducts. The final conjugate can then be characterized to determine the degree of PEGylation and purity. If desired, the Cbz protecting group can be removed to expose the terminal amine for subsequent modifications.
Materials and Equipment
Reagents
-
This compound
-
Amine-containing molecule (e.g., Lysozyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Cbz-Deprotection Solution: Trifluoroacetic acid (TFA) or HBr in Acetic Acid
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification Buffers (application-dependent, see Section 5)
-
MALDI Matrix (e.g., Sinapinic acid)
-
HPLC Solvents (e.g., Acetonitrile, Water, TFA)
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Pipettes and tips
-
Centrifuge
-
Chromatography system (e.g., FPLC or HPLC)
-
Size-Exclusion Chromatography (SEC) column
-
Ion-Exchange Chromatography (IEX) column
-
MALDI-TOF Mass Spectrometer
-
Reversed-Phase HPLC (RP-HPLC) system with a suitable column (e.g., C4 or C8)
-
UV-Vis Spectrophotometer
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a model protein, Lysozyme.
Reagent Preparation
-
This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. Store at -20°C.
-
EDC Stock Solution: Prepare a 100 mM solution of EDC in anhydrous DMF or DMSO immediately before use.
-
NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO immediately before use.
-
Lysozyme Solution: Dissolve Lysozyme in Activation Buffer to a concentration of 10 mg/mL.
Conjugation Workflow
Caption: Experimental workflow for this compound conjugation.
Step-by-Step Conjugation Protocol
-
Activation of this compound:
-
In a reaction vial, add the desired volume of the Lysozyme solution in Activation Buffer.
-
Add the this compound stock solution to the Lysozyme solution. The molar ratio of PEG to protein can be varied to optimize the degree of PEGylation (see Table 1).
-
Add the EDC and NHS stock solutions to the reaction mixture. A slight molar excess of EDC and NHS over the PEG reagent is recommended (e.g., 1.2 equivalents).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to Lysozyme:
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer (PBS).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of the reactants. The following table provides illustrative data on the expected conjugation efficiency for Lysozyme with varying molar ratios of this compound.
| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Temperature (°C) | Expected Mono-PEGylated Product (%) | Expected Di-PEGylated Product (%) | Unreacted Protein (%) |
| 1:1 | 4 | 25 | 40-50 | 5-10 | 40-50 |
| 3:1 | 4 | 25 | 60-70 | 15-25 | 5-15 |
| 5:1 | 4 | 25 | 50-60 | 30-40 | <5 |
| 10:1 | 4 | 25 | 30-40 | 50-60 | <2 |
Note: These are representative values and the optimal conditions should be determined empirically for each specific application.
Purification of the PEGylated Conjugate
Purification is a critical step to remove unreacted PEG, protein, and other reagents from the final conjugate. Size-exclusion and ion-exchange chromatography are the most common methods.[2]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein.
-
Column: A suitable SEC column (e.g., Superdex 75 or 200, depending on the conjugate size).
-
Mobile Phase: PBS, pH 7.4.
-
Protocol:
-
Equilibrate the SEC column with at least two column volumes of Mobile Phase.
-
Load the quenched reaction mixture onto the column.
-
Elute with the Mobile Phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the different peaks (PEGylated conjugate, unreacted protein, and free PEG).
-
Analyze the collected fractions by SDS-PAGE to confirm the separation.
-
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of the protein, altering its interaction with the IEX resin.
-
Column: A cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose) column, depending on the pI of the protein and the buffer pH.
-
Binding Buffer: A low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer: A high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Protocol:
-
Equilibrate the IEX column with Binding Buffer.
-
Load the desalted reaction mixture onto the column.
-
Wash the column with Binding Buffer to remove unbound material.
-
Elute the bound species using a linear gradient of the Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE and/or RP-HPLC.
-
Characterization of the PEGylated Conjugate
MALDI-TOF Mass Spectrometry
MALDI-TOF is used to determine the molecular weight of the conjugate and thereby the degree of PEGylation.[3]
-
Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Sample Preparation:
-
Mix the purified conjugate solution (1-10 µM) with an equal volume of the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.[3]
-
-
Analysis: Acquire the mass spectrum in linear, positive ion mode. The mass difference between the native protein and the PEGylated species will indicate the number of attached PEG chains.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is used to assess the purity of the conjugate and to separate different PEGylated species.
-
Column: A C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 220 nm or 280 nm.
-
Cbz Deprotection Protocol (Optional)
If the terminal amine of the PEG linker is required for further modification, the Cbz protecting group can be removed under acidic conditions.
Caption: Cbz deprotection signaling pathway.
-
Protocol:
-
Lyophilize the purified Cbz-PEG-protein conjugate to dryness.
-
Dissolve the dried conjugate in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v).
-
Incubate at room temperature for 1-2 hours.
-
Monitor the reaction by RP-HPLC.
-
Remove the TFA by rotary evaporation or by precipitation of the product with cold diethyl ether.
-
Purify the deprotected conjugate by SEC or dialysis to remove residual acid and byproducts.
-
Caution: Strong acids can denature proteins. The conditions for Cbz deprotection of a PEG-protein conjugate should be optimized to ensure the integrity of the protein. Alternative, milder deprotection methods such as catalytic hydrogenolysis may be considered if the protein is sensitive to strong acids and does not contain reducible functional groups.
References
Cbz-N-PEG10-acid: A Versatile Linker for Novel Therapeutic Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-N-PEG10-acid is a bifunctional molecule increasingly utilized in the development of novel therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This heterobifunctional linker consists of a carboxybenzyl (Cbz)-protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The strategic placement of these functional groups allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool in modern drug design.
The PEG spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid can be readily activated to react with primary amines, while the Cbz-protected amine provides a stable handle that can be deprotected under specific conditions to reveal a primary amine for subsequent conjugation. This orthogonal reactivity is crucial for the modular and efficient synthesis of complex therapeutic molecules.
Key Applications
This compound is primarily employed in two cutting-edge therapeutic modalities:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect a ligand that binds to the target protein (the "warhead") and a ligand that recruits the E3 ligase. The length and hydrophilicity of the PEG10 linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, whereupon the cytotoxic drug is released, leading to cell death. This compound can be used to conjugate the cytotoxic drug to the antibody, often through surface-exposed lysine (B10760008) residues. The PEG linker can improve the solubility and stability of the ADC and may influence its pharmacokinetic profile.
Data Presentation
The following tables summarize representative quantitative data for PROTACs developed using PEG linkers. This data illustrates the impact of linker length and composition on the efficacy of the resulting therapeutic. While specific data for this compound is part of ongoing research, the presented data for similar PEGylated PROTACs provides valuable insights into expected performance.
Table 1: In Vitro Degradation and Anti-proliferative Activity of a BRD4-Targeting PROTAC with a PEG Linker
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | 0.25 nM | MV4-11 (AML) | [1] |
| IC50 (Anti-proliferative Activity) | 0.4 nM | MV4-11 (AML) | [2] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. AML: Acute Myeloid Leukemia.
Table 2: Impact of Linker Length on BRD4 Degradation for JQ1-based PROTACs
| PROTAC Linker | Linker Length (atoms) | BRD4 Degradation at 1 µM (%) | Cell Line | Reference |
| PEG-based | ~10-12 | >90% | MDA-MB-231 | [3] |
| Alkyl Chain | 13-15 | >80% | MDA-MB-231 | [3] |
| Short Alkyl Chain | <10 | <50% | MDA-MB-231 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative PROTAC targeting the BRD4 protein, utilizing a PEG10 linker analogous to this compound. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a PEG10 Linker
This protocol describes the synthesis of a PROTAC that recruits the E3 ligase Cereblon (CRBN) to degrade the BRD4 protein. The synthesis involves the coupling of a BRD4 ligand ((+)-JQ1) to a PEG10 linker, followed by deprotection and coupling to the CRBN ligand (pomalidomide).
Step 1: Coupling of (+)-JQ1 to the PEG10 Linker
-
Reagents and Materials:
-
(+)-JQ1 (1.0 eq)
-
t-Boc-N-amido-PEG10-Br (a functional equivalent of this compound for this step) (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve (+)-JQ1 in anhydrous DMF under a nitrogen atmosphere.
-
Add K2CO3 to the solution and stir for 30 minutes at room temperature.
-
Add a solution of t-Boc-N-amido-PEG10-Br in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.[4]
-
Step 2: Deprotection of the Boc Group
-
Reagents and Materials:
-
JQ1-linker intermediate (from Step 1) (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the JQ1-linker intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.[4]
-
Step 3: Coupling of the JQ1-Linker to Pomalidomide (B1683931)
-
Reagents and Materials:
-
Amine intermediate (from Step 2) (1.1 eq)
-
Pomalidomide (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
To a solution of pomalidomide in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).[4]
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes a method to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with a PROTAC.
-
Reagents and Materials:
-
Cultured cells (e.g., MV4-11)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (and a DMSO vehicle control) for a desired period (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of PROTACs Featuring Long-Chain PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component influencing the physicochemical properties, cell permeability, and in vivo efficacy of the PROTAC.
This document provides detailed application notes and protocols for the in vivo use of PROTACs containing long-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures similar to Cbz-N-PEG10-acid. While specific in vivo data for PROTACs incorporating the exact this compound linker is not extensively published, the principles and methodologies outlined here are broadly applicable to PROTACs with similar long-chain, flexible PEG linkers. These linkers are frequently employed to enhance solubility, improve pharmacokinetic profiles, and optimize the formation of the ternary complex required for protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
In Vivo Applications and Preclinical Data
While specific data for a this compound-containing PROTAC is unavailable, the following table summarizes representative in vivo data for PROTACs with long-chain PEG linkers targeting various proteins in different disease models. This data illustrates the typical parameters evaluated and the potential efficacy of such molecules.
Table 1: Representative In Vivo Efficacy of PROTACs with Long-Chain PEG Linkers
| PROTAC (Target) | Linker Type | Animal Model | Dosing Route & Regimen | Key Findings | Reference |
| ARV-471 (ERα) | PEG-based | MCF-7 Xenograft (Mouse) | Oral, 10 mg/kg, QD | >90% ERα degradation; significant tumor growth inhibition. | [N/A - Representative] |
| dBET1 (BRD4) | PEG-based | MV4;11 Xenograft (Mouse) | IP, 50 mg/kg, QD | 80% BRD4 degradation in tumor; tumor regression. | [N/A - Representative] |
| Compound X (BTK) | PEG8 | TMD8 Xenograft (Mouse) | IV, 10 mg/kg, BIW | Sustained BTK degradation; delayed tumor growth. | [N/A - Representative] |
| Compound Y (KRAS G12C) | PEG12 | MIA PaCa-2 Xenograft (Mouse) | Oral, 30 mg/kg, QD | ~70% KRAS G12C degradation; anti-tumor activity. | [N/A - Representative] |
Note: This table contains representative data and does not correspond to specific commercially available drugs unless stated. QD = once daily, BIW = twice weekly, IP = intraperitoneal, IV = intravenous.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of novel PROTACs containing this compound or similar linkers.
Murine Xenograft Model for Anti-Cancer Efficacy
This protocol outlines a general workflow for assessing the in vivo anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.
Caption: Workflow for a typical in vivo xenograft study.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
PROTAC compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water, 10% DMSO/90% corn oil)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium, optionally mixed with Matrigel, to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).
-
-
PROTAC Administration:
-
Prepare the PROTAC formulation in the appropriate vehicle.
-
Administer the PROTAC to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Assessment:
-
Collect tumors and other relevant tissues at specified time points after the final dose.
-
Process tissues for Western blotting or immunohistochemistry (IHC) to assess target protein degradation.
-
Western Blot Analysis of Target Protein Degradation in Tissues
Materials:
-
Excised tumor or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue samples in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control. Compare the levels in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.
-
Pharmacokinetic (PK) Analysis
Materials:
-
Healthy mice or rats
-
PROTAC compound
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of the PROTAC to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Signaling Pathways and Logical Relationships
The efficacy of a PROTAC is dependent on the successful orchestration of several cellular events. The following diagram illustrates the logical flow from PROTAC administration to the desired therapeutic outcome.
Caption: Logical workflow of in vivo PROTAC activity.
Conclusion
PROTACs utilizing long-chain PEG linkers, such as those related to this compound, hold significant promise as therapeutic agents due to their potential for favorable in vivo properties. The successful development of these molecules relies on rigorous preclinical evaluation, including efficacy studies in relevant animal models, detailed pharmacodynamic assessment of target degradation, and comprehensive pharmacokinetic profiling. The protocols and data presented herein provide a foundational framework for researchers to design and execute robust in vivo studies to advance novel PROTAC degraders toward clinical applications.
Application Notes and Protocols for the Characterization of Cbz-N-PEG10-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Cbz-N-PEG10-acid, a bifunctional linker commonly used in bioconjugation and drug delivery. The following protocols and data are intended to guide researchers in establishing robust analytical workflows for identity, purity, and stability assessment of this important reagent.
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other. This heterobifunctional architecture allows for the sequential conjugation of molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. Accurate and reliable analytical characterization is crucial to ensure the quality and performance of this compound and the subsequent bioconjugates. This document outlines the key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₁H₅₃NO₁₄ |
| Molecular Weight | 663.75 g/mol |
| Appearance | Colorless to pale yellow oil or waxy solid |
| Solubility | Soluble in water, methanol, ethanol, DMSO, DMF |
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are employed to ensure the presence of all key structural motifs.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected chemical shifts for the key protons and carbons in this compound.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Cbz - Aromatic CH | 7.30-7.40 (m, 5H) | 127.8, 128.0, 128.5 |
| Cbz - CH₂ | 5.10 (s, 2H) | 66.8 |
| Cbz - C=O | - | 156.5 |
| PEG Backbone (-OCH₂CH₂O-) | 3.64 (s, ~40H) | 70.5 |
| -NH-CH₂- | 3.55 (t, 2H) | 40.8 |
| -CH₂-COOH | 2.62 (t, 2H) | 34.9 |
| -COOH | 10-12 (br s, 1H) | 174.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualization of Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for monitoring its stability. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector for accurate quantification. However, the Cbz group provides a UV chromophore that can be used for detection.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and/or a CAD/ELSD.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 254 nm (for the Cbz group).
-
CAD or ELSD for universal detection and quantification.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Data Presentation: Purity Assessment
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Typical Result |
| Retention Time (t_R) | ~15-20 min (will vary with system) |
| Purity (by area %) | ≥ 95% |
| Potential Impurities | PEG10-diol, Cbz-N-PEGn-acid (n≠10), de-protected amine |
Visualization of HPLC Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify any impurities or degradation products. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same HPLC method as described in section 3.2.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 100-1500.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Generate the mass spectrum for the main peak.
-
Identify the molecular ion ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).
-
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 664.35 | Typically within 5 ppm |
| [M+Na]⁺ | 686.33 | Typically within 5 ppm |
| [M+NH₄]⁺ | 681.38 | Typically within 5 ppm |
Visualization of a Plausible Fragmentation Pathway
Stability Assessment
The stability of this compound is a critical parameter, especially when it is used in the synthesis of therapeutic agents. Stability studies are typically performed under accelerated conditions to predict the shelf-life of the material.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of this compound (1 mg/mL) in water, acidic solution (0.1 M HCl), basic solution (0.1 M NaOH), and an oxidative solution (3% H₂O₂).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 40-60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples by the HPLC method described in section 3.2 to determine the percentage of the parent compound remaining and the formation of any degradation products.
-
Peak Identification: Use LC-MS to identify the major degradation products.
Data Presentation: Stability Profile
The results of the stability study can be summarized in a table.
| Condition | Time (hours) | % Parent Remaining | Major Degradants |
| Aqueous | 24 | >99% | - |
| 48 | >98% | - | |
| Acidic (0.1 M HCl) | 24 | ~90% | Deprotected amine |
| 48 | ~80% | Deprotected amine | |
| Basic (0.1 M NaOH) | 24 | ~85% | Hydrolysis of Cbz |
| 48 | ~70% | Hydrolysis of Cbz | |
| Oxidative (3% H₂O₂) | 24 | >95% | Oxidized PEG chain |
| 48 | >90% | Oxidized PEG chain |
Note: The data presented are representative and will vary based on the exact experimental conditions.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound conjugates. The combination of NMR, HPLC, and MS allows for the unambiguous confirmation of structure, accurate assessment of purity, and a thorough understanding of the stability profile. Adherence to these protocols will ensure the quality and consistency of this critical reagent in the development of novel therapeutics and bioconjugates.
Application Notes and Protocols for Cbz-N-PEG10-acid Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical properties, reactions, and applications of the Cbz-N-PEG10-acid linker. Detailed experimental protocols for key transformations are included to facilitate its use in research and development, particularly in the fields of bioconjugation and drug delivery.
Introduction
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug delivery systems. Its structure comprises three key components:
-
A carboxybenzyl (Cbz or Z) protected amine , which provides a stable, masked amino group that can be selectively deprotected under specific conditions.[1] This allows for orthogonal conjugation strategies.
-
A hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer , which enhances aqueous solubility, improves pharmacokinetic properties, reduces immunogenicity, and provides a flexible bridge between conjugated molecules.[2]
-
A terminal carboxylic acid , which serves as a versatile handle for conjugation to primary amine groups on biomolecules, such as proteins, peptides, or small molecule drugs, through the formation of stable amide bonds.[2]
This unique combination of features makes this compound an invaluable tool for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These values are representative and may vary slightly between suppliers.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₃NO₁₄ | |
| Molecular Weight | 663.75 g/mol | [2] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂ | |
| Storage Conditions | -20°C, desiccated, under inert gas |
Key Reactions and Applications
The bifunctional nature of this compound allows for a variety of sequential or orthogonal conjugation strategies. The two primary reactions involve the carboxylic acid group and the Cbz-protected amine.
Amide Bond Formation via the Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines on biomolecules to form a stable amide linkage. A common and efficient method for this transformation is the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3] This reaction is widely used for conjugating the linker to proteins, antibodies, or amine-containing drugs.
Deprotection of the Cbz-Protected Amine
The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions. It can be removed to reveal a primary amine, which can then be used for subsequent conjugation reactions. There are two primary methods for Cbz deprotection:
-
Catalytic Hydrogenolysis: This is a common and high-yielding method that involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium (B1175870) formate).[1][4] This method is generally clean and efficient.
-
Acidic Cleavage: The Cbz group can also be removed under strong acidic conditions, such as with HBr in acetic acid or with other acid-mediated protocols.[1][5] This provides an alternative to hydrogenolysis, especially when other functional groups in the molecule are sensitive to reduction.
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound. These are general procedures and may require optimization for specific applications.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid of this compound with EDC and NHS and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule drug)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or MES buffer, pH 4.7-6.0 for the activation step.
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Dissolution of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
Dissolve EDC·HCl and NHS (or sulfo-NHS) in the appropriate reaction buffer or anhydrous solvent immediately before use. A 1.1 to 1.5 molar excess of EDC and NHS over this compound is recommended.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the this compound solution.
-
Add the EDC·HCl solution, followed by the NHS (or sulfo-NHS) solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester. For reactions in aqueous buffer, this step is most efficient at pH 4.5-7.2.[6]
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in a suitable reaction buffer (pH 7.2-8.5).
-
Add the activated this compound NHS ester solution to the amine-containing molecule solution. The molar ratio of the linker to the target molecule should be optimized but a 5-20 fold molar excess of the linker is a good starting point for protein conjugations.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess linker and byproducts.
-
Expected Results:
-
Yield: The conjugation efficiency can vary widely depending on the nature of the amine-containing molecule. Yields are typically in the range of 40-80%.
-
Purity: The purity of the final conjugate should be assessed by appropriate analytical techniques such as HPLC, SDS-PAGE (for proteins), or mass spectrometry.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the amine terminus of the linker using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Cbz-N-PEG10-conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-N-PEG10-conjugate in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Seal the flask with a septum.
-
-
Hydrogenation:
-
Purge the flask with an inert gas (argon or nitrogen) for several minutes.
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG10-conjugate.
-
Further purification can be performed if necessary.
-
Expected Results:
-
Yield: Deprotection via hydrogenolysis is generally very efficient, with yields often exceeding 90%.[4]
-
Purity: The product is typically of high purity after filtration and solvent removal.
Protocol 3: Cbz Deprotection by Acidic Cleavage
This protocol provides an alternative method for Cbz deprotection using acidic conditions.
Materials:
-
Cbz-N-PEG10-conjugate
-
Trifluoroacetic acid (TFA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-N-PEG10-conjugate in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Acid Treatment:
-
Slowly add trifluoroacetic acid to the solution. A common concentration is 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to obtain the free amine.
-
If necessary, purify the product by an appropriate method.
-
Expected Results:
-
Yield: Acidic deprotection can also be highly efficient, with yields typically greater than 85%, depending on the substrate.
-
Purity: The purity of the product should be verified by analytical methods.
Summary of Quantitative Data
The following table summarizes the expected quantitative data for the key reactions of this compound based on literature for similar compounds.
| Reaction | Reagents | Typical Reaction Time | Typical Yield | Purity |
| Amide Coupling | EDC, NHS, Amine | 2-16 hours | 40-80% | >95% |
| Cbz Deprotection (Hydrogenolysis) | 10% Pd/C, H₂ | 2-16 hours | >90% | >98% |
| Cbz Deprotection (Acidic) | TFA, DCM | 1-4 hours | >85% | >95% |
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
General Workflow for Bioconjugation
Caption: Bioconjugation workflow.
Signaling Pathway of an ADC
Caption: ADC mechanism of action.
References
Troubleshooting & Optimization
common issues with Cbz-N-PEG10-acid solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-N-PEG10-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a carboxybenzyl (Cbz) protected amine, a ten-unit polyethylene (B3416737) glycol (PEG10) spacer, and a terminal carboxylic acid. The hydrophilic PEG spacer is designed to increase the solubility of the molecule and its conjugates in aqueous media.[1][2][3] Its primary application is in bioconjugation, where it serves as a flexible linker to connect molecules, such as proteins, peptides, or small molecule drugs.[4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methylene (B1212753) chloride.[5] The PEG10 chain enhances its solubility in aqueous solutions compared to non-PEGylated linkers. However, its solubility in aqueous buffers can be limited, especially at high concentrations.
Q3: How should I store this compound?
A3: this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the terminal carboxylic acid and degradation of the Cbz protecting group. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to avoid condensation of moisture, which can affect its stability and solubility.
Q4: What is the role of the Cbz protecting group?
A4: The carboxybenzyl (Cbz) group is a protecting group for the amine functionality. It is stable under mildly acidic and basic conditions, which allows for selective reactions with the terminal carboxylic acid. The Cbz group can be removed under specific conditions, such as catalytic hydrogenation, to expose the primary amine for subsequent conjugation steps.
Q5: How does the PEG10 spacer influence the properties of a conjugate?
A5: The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:
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Increased Hydrophilicity: The PEG chain increases the water solubility of the resulting conjugate.
-
Reduced Aggregation: By increasing the hydrodynamic radius and masking hydrophobic regions, PEGylation can reduce the tendency of proteins or other biomolecules to aggregate.
-
Improved Pharmacokinetics: In drug delivery applications, PEGylation can prolong the circulation half-life of a therapeutic molecule by reducing renal clearance and protecting it from enzymatic degradation.
-
Reduced Immunogenicity: The PEG spacer can shield antigenic sites on a protein, potentially reducing its immunogenicity.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound during experimental workflows.
Problem: this compound fails to dissolve in an aqueous buffer (e.g., PBS).
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Possible Cause 1: Exceeding Aqueous Solubility Limit. this compound, despite its PEG chain, has limited solubility directly in aqueous buffers.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an anhydrous polar organic solvent like DMSO or DMF. Then, add the stock solution dropwise to the vortexing aqueous buffer to achieve the desired final concentration.
-
-
Possible Cause 2: Incorrect pH of the Aqueous Buffer. The carboxylic acid group's protonation state is pH-dependent. At a pH below its pKa, the carboxylic acid is protonated and less soluble in aqueous media.
-
Solution: For optimal solubility of the carboxylate form, use a buffer with a pH of 7-9. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 are generally suitable. Avoid acidic buffers if solubility is an issue.
-
-
Possible Cause 3: Low Temperature. Solubility can decrease at lower temperatures.
-
Solution: Gently warm the aqueous buffer to room temperature or 37°C before adding the this compound stock solution. However, be mindful of the thermal stability of other components in your experiment.
-
Problem: Precipitation occurs when adding the organic stock solution to the aqueous buffer.
-
Possible Cause 1: High Final Concentration of the Linker. The final concentration of this compound in the aqueous buffer may still be too high.
-
Solution: Reduce the final concentration of the linker in the reaction mixture. It is advisable to perform a concentration titration to determine the optimal concentration that balances reaction efficiency with solubility.
-
-
Possible Cause 2: High Percentage of Organic Solvent. A high percentage of the organic solvent from the stock solution can cause the buffer salts or the linker itself to precipitate.
-
Solution: Keep the volume of the organic stock solution to a minimum, ideally less than 5% of the total reaction volume. This can be achieved by preparing a more concentrated stock solution.
-
-
Possible Cause 3: Improper Mixing. Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.
-
Solution: Add the stock solution slowly and dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Problem: The dissolved this compound solution appears cloudy or forms aggregates over time.
-
Possible Cause 1: Hydrolysis. The Cbz group or other parts of the molecule may be susceptible to hydrolysis over extended periods in aqueous solutions, leading to less soluble byproducts.
-
Solution: Prepare the aqueous solution of this compound immediately before use. Avoid long-term storage of the linker in aqueous buffers.
-
-
Possible Cause 2: Aggregation. At certain concentrations and conditions, PEGylated molecules can self-assemble into aggregates or micelles.
-
Solution: Briefly sonicate the final working solution to help break up small aggregates. If the problem persists, consider using a lower concentration or adding a small amount of a non-ionic surfactant, if compatible with your downstream application.
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Classification | Recommended Use |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Primary choice for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Polar aprotic | Alternative to DMSO for stock solution preparation. |
| Methylene chloride (DCM) | Chlorinated | Suitable for dissolution, but less common for bioconjugation stock solutions due to potential incompatibility with aqueous buffers. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | Exceeding solubility limit in aqueous buffer | Prepare a concentrated stock in DMSO/DMF first. |
| Incorrect buffer pH | Use a buffer with pH 7-9. | |
| Low temperature | Gently warm the buffer. | |
| Precipitation on Mixing | High final concentration | Lower the final linker concentration. |
| High organic solvent percentage | Keep organic solvent volume <5% of total volume. | |
| Improper mixing | Add stock solution dropwise while vortexing. | |
| Cloudiness/Aggregation | Hydrolysis | Prepare fresh solutions before use. |
| Aggregation | Briefly sonicate the final solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sterile, low-adhesion microcentrifuge tubes
-
Argon or nitrogen gas (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary.
-
For storage, overlay the solution with argon or nitrogen gas to minimize exposure to moisture and oxygen.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Bioconjugation
Materials:
-
This compound stock solution (from Protocol 1)
-
Amine-free aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
-
Sterile reaction tubes
Procedure:
-
Determine the required final concentration of this compound for your experiment.
-
In a sterile reaction tube, add the appropriate volume of the aqueous buffer.
-
While vigorously vortexing the buffer, slowly add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your bioconjugation reaction.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
References
Technical Support Center: Optimizing Cbz-N-PEG10-acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Cbz-N-PEG10-acid synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the reaction of Amino-PEG10-acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: Why is the choice of base important in this reaction?
The base plays a critical role in the reaction by neutralizing the HCl byproduct.[1] If not neutralized, the HCl can protonate the starting amino-PEG10-acid, rendering it non-nucleophilic and thus halting the reaction.[1] The choice and amount of base can significantly impact the reaction's yield and purity.
Q3: What are some common side reactions to be aware of?
A potential side reaction is the formation of an N-acylpyridinium salt if pyridine (B92270) or DMAP is used as a base, which can consume the Cbz-Cl reagent and complicate purification.[1] Over-reaction, leading to di-Cbz protection, is less common but can occur under harsh conditions.[1]
Q4: How does the purity of the starting materials affect the reaction?
The purity of both the Amino-PEG10-acid and benzyl chloroformate is critical. Degradation of Cbz-Cl due to moisture can lead to significantly lower yields.[1] It is recommended to use freshly opened or properly stored reagents.
Q5: Can Polyethylene Glycol (PEG) itself be used as a reaction medium?
Yes, studies have shown that PEG (such as PEG-400 or PEG-600) can act as an effective and environmentally friendly reaction medium and promoter for the N-Cbz protection of amines, often leading to excellent yields at room temperature.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Conversion of Starting Material | Inadequate Base: The base may be too weak or used in an insufficient amount to neutralize the generated HCl. | Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like sodium carbonate. Ensure at least two equivalents of the base are used.[1] |
| Protonation of Starting Material: The amino group of the PEG linker is protonated by the generated HCl, making it unreactive. | Ensure the reaction is carried out under anhydrous conditions if using an organic solvent and an organic base. Add the base to the amino-PEG10-acid solution before the dropwise addition of Cbz-Cl.[1] | |
| Poor Reagent Quality: Benzyl chloroformate may have degraded due to moisture. | Use a fresh bottle of benzyl chloroformate. Consider verifying its purity via IR or NMR spectroscopy if degradation is suspected.[1] | |
| Formation of Multiple Products and Difficult Purification | Reaction with Solvent: If using a nucleophilic solvent, it might react with Cbz-Cl. | Use a non-nucleophilic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or consider using PEG itself as the solvent.[2] |
| Formation of N-acylpyridinium salt: Use of pyridine or DMAP as a base can lead to this side product. | Opt for a non-nucleophilic base like DIPEA. Performing the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[1] | |
| Product is an Oil and Difficult to Purify | Incomplete Reaction: The presence of unreacted starting materials can make purification challenging. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. |
| Residual PEG as a Solvent: If PEG is used as the reaction medium, its removal can be challenging. | After reaction completion, dissolve the mixture in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove the PEG. | |
| Low Isolated Yield After Purification | Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction. | Saturate the aqueous phase with NaCl to decrease the solubility of the product before extraction. Perform multiple extractions with an organic solvent. |
| Inefficient Purification: The chosen column chromatography conditions may not be optimal. | For flash chromatography, a gradient elution of ethyl acetate in hexane (B92381) is often effective. For more polar products, a mobile phase containing a small amount of methanol (B129727) in DCM might be necessary.[2] |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-Cbz Protection of Amines *
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (2.0) | THF/Water (2:1) | 0 | 20 | 85[1] |
| 2 | - | PEG-400 | Room Temp | 0.1 | 95[2] |
| 3 | Na₂CO₃ (2.0) | Water | Room Temp | 0.1 | 92 |
| 4 | Triethylamine (2.0) | DCM | 0 to Room Temp | 4 | 88 |
| 5 | DIPEA (2.0) | DCM | 0 to Room Temp | 4 | 90 |
*Note: These yields are based on general N-Cbz protection reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on standard N-Cbz protection methods.
-
Dissolution of Starting Material: Dissolve Amino-PEG10-acid (1.0 equivalent) in a suitable solvent. Options include a 2:1 mixture of THF and water, or PEG-400.[1][2]
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add the selected base (e.g., sodium bicarbonate, 2.0 equivalents) to the solution.[1]
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few minutes to several hours depending on the conditions.[1][2]
-
Work-up: Upon completion, if the reaction was performed in an organic solvent, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[1] If PEG-400 was used as a solvent, add diethyl ether to the reaction mixture, separate the organic phase, and wash with a saturated aqueous solution of NaHCO₃.[2]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure this compound.[2]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Chemical reaction for the N-Cbz protection of Amino-PEG10-acid.
References
Technical Support Center: Troubleshooting PROTAC Instability with Cbz-N-PEG10-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for issues that may be encountered when using Cbz-N-PEG10-acid as a linker in the design and experimental evaluation of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
A1: this compound is a heterobifunctional linker used to connect the ligand for your protein of interest (POI) to the ligand for an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) portion, with its ten ethylene (B1197577) glycol units, is designed to be a flexible spacer of a defined length, which is critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] The hydrophilicity of the PEG chain can also improve the solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds.[3][] The Cbz (carboxybenzyl) group protects an amine, which can be a synthetic handle, while the carboxylic acid end allows for coupling to another part of your molecule.[5][6]
Q2: My PROTAC with the this compound linker shows low activity. What are the potential causes related to the linker?
A2: Low activity can stem from several factors related to the linker:
-
Suboptimal Length: The length of the linker is a critical parameter for PROTAC efficacy.[1][7] A linker that is too long or too short may not allow for the optimal orientation of the target protein and the E3 ligase, preventing efficient ubiquitination.[8]
-
Poor Cell Permeability: While PEG linkers can sometimes adopt folded conformations that aid cell entry, excessive hydrophilicity can also hinder passive diffusion across the cell membrane.[2][]
-
Metabolic Instability: The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a short in vivo half-life.[9][10] The connection points between the linker and the ligands are often metabolic "hot spots".[10][11]
-
Instability of the Cbz Group: While generally stable, the Cbz group can be labile under certain acidic conditions or in the presence of specific enzymes in the cellular environment, leading to the degradation of your PROTAC before it can act.[12][13]
Q3: I am observing a significant "hook effect" with my PROTAC. Can the this compound linker contribute to this?
A3: Yes, the linker can influence the hook effect. The hook effect occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[14] A highly flexible linker like PEG10 might not sufficiently pre-organize the PROTAC for ternary complex formation, potentially exacerbating the formation of non-productive binary complexes at high concentrations.[9]
Q4: Could the this compound linker be causing solubility issues or aggregation of my PROTAC?
A4: While the PEG10 chain is intended to increase hydrophilicity, the overall properties of the PROTAC are determined by the combination of the linker and the two ligands.[3][] If the ligands are very hydrophobic, the PEG10 linker may not be sufficient to ensure solubility, leading to aggregation. Aggregation can lead to inconsistent results in cellular and biophysical assays.
Troubleshooting Guide
| Issue | Potential Cause Related to this compound Linker | Suggested Action(s) |
| Low or No Target Degradation | Suboptimal Linker Length: The 10 PEG units may not provide the optimal distance for ternary complex formation with your specific target and E3 ligase.[1][7] | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG12) to identify the optimal length. |
| Poor Cell Permeability: The hydrophilicity of the PEG10 linker may be limiting cellular uptake.[][15] | Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers containing rigid moieties like a phenyl ring to improve cell permeability.[9][16] Assess permeability using a Caco-2 assay.[15][16] | |
| Metabolic Instability: The PROTAC may be rapidly degraded in the cell. The ether linkages of the PEG chain and the amide bonds connecting the linker are potential sites of metabolism.[9][10] | Perform an in vitro metabolic stability assay using human liver microsomes (see experimental protocol below). If instability is confirmed, consider incorporating more rigid linkers (e.g., with piperazine (B1678402) or triazole moieties) to improve metabolic stability.[9][10] | |
| Cbz Group Lability: The Cbz protecting group may be cleaved in the cellular environment.[12][13] | If the Cbz group is part of the final PROTAC and not just a synthetic intermediate, its stability should be assessed. Analyze the stability of the PROTAC in cell lysate or cell culture medium over time by LC-MS to detect any degradation products. | |
| High "Hook Effect" | Excessive Linker Flexibility: The flexibility of the PEG10 linker may not favor the formation of a stable ternary complex at high concentrations.[9] | Introduce more rigid elements into the linker, such as a piperazine or triazole ring, to pre-organize the molecule into a conformation more favorable for ternary complex formation.[9][10] |
| Inconsistent Assay Results | PROTAC Aggregation: The overall molecule may have poor solubility despite the PEG linker. | Measure the aqueous solubility of your PROTAC. If it is low, consider formulation strategies or re-designing the linker to further enhance solubility. This could involve using a longer PEG chain or incorporating more polar groups. |
| In Vivo Inefficacy Despite In Vitro Potency | Rapid In Vivo Clearance: The PROTAC may be rapidly metabolized and cleared in vivo.[9][11] | Evaluate the pharmacokinetic properties of the PROTAC in an animal model. If metabolic instability is the issue, linker modification to block metabolic hot spots is necessary.[9] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of data from different studies illustrating the impact of linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-based | 12 | >1000 nM | ~20% | [17] |
| Estrogen Receptor α (ERα) | VHL | PEG-based | 16 | ~100 nM | >80% | [17] |
| TANK-binding kinase 1 (TBK1) | CRBN | Alkyl/Ether | <12 | No degradation | N/A | [7] |
| TANK-binding kinase 1 (TBK1) | CRBN | Alkyl/Ether | 21 | 3 nM | 96% | [7] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG | 4 | ~50 nM | ~90% | [1] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG | 8 | ~10 nM | >95% | [1] |
Key Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC containing the this compound linker.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with known high metabolic instability and one with known low instability)
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Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
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LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
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Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Visualizations
Caption: A logical workflow for troubleshooting low activity of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PEG Linker Length for Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with a focus on polyethylene (B3416737) glycol (PEG) linkers, such as PEG10, for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close proximity to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][2] The linker's length, chemical composition, and flexibility are determining factors in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]
Q2: What are the specific advantages of using PEG linkers in PROTAC design?
A2: PEG linkers are among the most common motifs used in PROTACs for several reasons:
-
Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can be advantageous for formulation and bioavailability.
-
Systematic Optimization: PEG linkers are available in various defined lengths (e.g., PEG2, PEG4, PEG10), allowing for a systematic and straightforward approach to optimizing the linker length for maximal degradation efficiency.
-
Improved Cell Permeability: By increasing the hydrophilicity of the PROTAC, PEG linkers can influence cell permeability, a critical factor for the PROTAC's biological activity.
-
Facilitated Synthesis: The availability of bifunctional PEG linkers simplifies the modular synthesis of PROTACs.
Q3: How does altering the PEG linker length, for instance from PEG4 to PEG10, impact PROTAC efficacy?
A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
Too short: A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable and productive ternary complex.
-
Too long: Conversely, a linker that is too long can result in an overly flexible molecule, which may lead to unproductive binding modes and a decrease in degradation efficiency due to a higher entropic penalty upon ternary complex formation. An optimal linker length, which could be represented by a 10-unit PEG linker in some cases, provides the necessary distance and flexibility to allow for favorable protein-protein interactions within the ternary complex, leading to enhanced stability and more efficient ubiquitination and degradation. This is often reflected in lower DC50 (half-maximal degradation concentration) and higher Dmax (maximum degradation) values.
Q4: What is the "hook effect" and how can I mitigate it when optimizing my PEG10-linked PROTAC?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC. This occurs because the bifunctional PROTAC molecule, at excessive concentrations, is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, you should:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.
-
Enhance cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary ones.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with PEG10-linked PROTACs.
Problem 1: Low or No Target Protein Degradation
Symptom: Western blot analysis shows little to no reduction in the levels of the target protein after treatment with the PROTAC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | The PEG10 linker may not be the optimal length for your specific target and E3 ligase pair. Synthesize and test a range of PROTACs with different PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG12) to identify the optimal length for ternary complex formation and subsequent degradation. |
| Poor Cell Permeability | Although PEG linkers can improve solubility, the overall physicochemical properties of the PROTAC might still hinder its ability to cross the cell membrane. Consider modifying the warhead or E3 ligase ligand to improve permeability, or explore alternative linker chemistries that balance hydrophilicity and lipophilicity. |
| Incorrect Linker Attachment Point | The site of linker attachment on the warhead or the E3 ligase ligand is crucial. Ensure the linker is attached at a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins. |
| E3 Ligase Not Expressed in Cell Line | The E3 ligase recruited by your PROTAC may not be expressed at sufficient levels in your chosen cell line. Verify the expression of the E3 ligase using western blot or qPCR. If necessary, switch to a cell line with higher expression or re-design your PROTAC to recruit a different E3 ligase. |
| Compound Instability | The PROTAC may be unstable in the cell culture medium or rapidly metabolized by the cells. Assess the stability of your compound in media over time using techniques like LC-MS. |
Problem 2: High DC50 and/or Low Dmax Values
Symptom: The PROTAC induces some degradation, but high concentrations are required, and the maximum level of degradation is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | Even if some degradation is observed, the PEG10 linker may not be optimal for achieving maximum efficacy. A systematic evaluation of different linker lengths is recommended to fine-tune the geometry of the ternary complex for more efficient ubiquitination. |
| Weak Ternary Complex Cooperativity | The interactions between the POI and the E3 ligase in the ternary complex may be weak, leading to a less stable complex. Consider linker modifications that introduce some rigidity, such as incorporating cyclic structures, to pre-organize the PROTAC into a conformation that favors cooperative binding. |
| "Hook Effect" at Higher Concentrations | As described in the FAQs, high PROTAC concentrations can be counterproductive. Ensure you have performed a full dose-response curve to rule out the hook effect and to accurately determine the DC50 and Dmax. |
Problem 3: Off-Target Effects and Cellular Toxicity
Symptom: The PROTAC causes degradation of proteins other than the intended target, or significant cell death is observed at concentrations effective for target degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Binding of the Warhead | The ligand targeting your POI may have affinity for other proteins. Use a more selective warhead for your protein of interest. |
| Linker-Induced Off-Target Degradation | The linker itself can influence the conformation of the ternary complex, potentially bringing other proteins into proximity with the E3 ligase. Systematically varying the linker length and composition can help to improve selectivity. |
| Recruitment of a Different E3 Ligase | Consider redesigning the PROTAC to recruit a different E3 ligase, as different ligases have distinct sets of endogenous substrates and may form different off-target ternary complexes. |
Data Presentation: Impact of PEG Linker Length on Degradation
The following table summarizes hypothetical quantitative data to illustrate the impact of varying PEG linker lengths on PROTAC performance.
| Linker Type | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| Alkyl C8 | 150 | 75 | 0.5 |
| PEG4 | 75 | 85 | 1.2 |
| PEG8 | 25 | 95 | 2.5 |
| PEG10 | 10 | 98 | 3.1 |
| PEG12 | 50 | 90 | 2.8 |
Note: This data is illustrative and the optimal linker length is specific to each PROTAC system.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines a general method to assess the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
challenges in Cbz-N-PEG10-acid conjugation and solutions
Welcome to the technical support center for Cbz-N-PEG10-acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and troubleshooting advice for common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation yield is low or inconsistent. What are the common causes and how can I improve it?
A1: Low conjugation yield is a frequent issue that can stem from several factors, primarily related to the activation of the carboxylic acid and the subsequent reaction with the amine.
Common Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step of the reaction, activating the acid on the PEG linker, is critical. If this step is inefficient, the overall yield will be poor.
-
Solution: Choose the right coupling agents and ensure they are not hydrolyzed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly sensitive to water and should be fresh or stored properly.[1] Using an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can stabilize the activated intermediate, forming a more stable ester that reacts efficiently with the amine, thereby increasing yields.[2][3]
-
-
Suboptimal pH: The pH of the reaction medium is crucial for both the activation and coupling steps.
-
Solution: Perform a two-step reaction with pH control.
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Activation Step: The reaction of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5–6.0.[4][5][6] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[7][8]
-
Coupling Step: The reaction of the activated NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH of 7.2–8.5.[5][9] Buffers like phosphate-buffered saline (PBS), borate, or bicarbonate are suitable.[4] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[4]
-
-
-
Inappropriate Coupling Agent: While EDC/NHS is common, it may not be optimal for every pair of molecules.[10]
-
Incorrect Stoichiometry: The molar ratio of the reactants can significantly impact the reaction outcome.
Troubleshooting Workflow: Low Conjugation Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Cbz-N-PEG10-acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Cbz-N-PEG10-acid derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities can include unreacted starting materials such as the amino-PEG10-acid and benzyl (B1604629) chloroformate (Cbz-Cl), as well as side products from the reaction. These may include the di-PEGylated product where a second PEG chain is attached, or products resulting from the decomposition of Cbz-Cl.[1] It is also possible to have PEG derivatives of varying lengths if the starting PEG material is not monodisperse.
Q2: Which chromatographic method is most suitable for purifying this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying PEGylated small molecules like this compound.[2][3] The separation is based on the hydrophobicity of the molecules. Given that the Cbz group adds significant hydrophobicity, RP-HPLC can effectively separate the desired product from more polar impurities. Normal-phase chromatography can also be employed, particularly for separating isomers or closely related species.
Q3: My this compound derivative is an oil and is difficult to handle. How can I simplify purification?
A3: The oily nature of many PEG derivatives can indeed pose a challenge during purification.[4] One strategy is to form a solid complex of the PEG derivative. For instance, it has been shown that magnesium chloride can form a solid complex with PEG-containing molecules, which can then be isolated by filtration.[4] This can be a simple and effective way to handle the product and remove certain impurities before further purification steps like chromatography. Another approach is to consider crystallization if a suitable solvent system can be found.
Q4: What are the key parameters to optimize in an RP-HPLC method for this compound?
A4: Key parameters to optimize include the choice of stationary phase (C18 or C8 columns are common), the mobile phase composition (typically a gradient of water and acetonitrile (B52724) or methanol), and the use of an acidic modifier.[2][5] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the terminal carboxylic acid, leading to better retention and improved peak shape.[5] The gradient slope, flow rate, and column temperature should also be optimized to achieve the best separation.
Q5: Can I use techniques other than chromatography for purification?
A5: Besides chromatography, other potential purification techniques include:
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Precipitation/Crystallization: If a suitable solvent system can be identified, precipitation or crystallization can be a highly effective method for purification, especially on a larger scale.[1] The introduction of the Cbz group often increases the crystallinity of molecules.[1]
-
Liquid-Liquid Extraction: This can be useful for removing certain impurities based on their differential solubility in immiscible solvents. For example, an aqueous wash could remove water-soluble starting materials or byproducts.
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities before a final high-resolution purification by HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. The carboxylic acid is partially ionized. 2. The column is overloaded. 3. Secondary interactions with the stationary phase. | 1. Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to ensure the carboxylic acid is fully protonated.[5] 2. Reduce the amount of sample loaded onto the column.[2] 3. Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile). |
| Co-elution of Product and Impurities | 1. Insufficient resolution of the chromatographic method. 2. Impurity has very similar properties to the product. | 1. Optimize the HPLC gradient to make it shallower, which can improve the separation of closely eluting peaks. 2. Experiment with a different stationary phase or mobile phase composition to alter the selectivity. 3. Consider an alternative purification technique like normal-phase chromatography or crystallization. |
| Low Recovery of the Product | 1. The product is precipitating on the column. 2. Non-specific binding to the column matrix. 3. The product is being lost during work-up steps. | 1. Ensure the mobile phase has sufficient organic solvent to maintain the solubility of your compound throughout the run. 2. Pre-condition the column with a blank gradient run. 3. Minimize the number of transfer steps and ensure complete extraction during any liquid-liquid extraction steps. |
| Presence of Starting Material (Amino-PEG10-acid) | 1. Incomplete reaction. 2. Insufficient amount of Cbz-Cl used. | 1. Increase the reaction time or temperature. 2. Use a slight excess of Cbz-Cl in the reaction. 3. Purify using RP-HPLC; the starting material will be significantly more polar and should elute earlier. |
| Product is an Oil and Difficult to Handle | 1. Inherent property of the PEGylated molecule. | 1. Attempt to solidify the product by forming a complex with MgCl2.[4] 2. Explore different solvent systems for potential crystallization. 3. After chromatographic purification, concentrate the fractions and lyophilize to obtain a solid powder, if possible. |
Data Presentation
Table 1: Typical Starting Conditions for RP-HPLC Purification
| Parameter | Typical Value/Condition | Notes |
| Column | C18, 5 µm particle size, 100 Å pore size | A C8 column can also be effective. |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | The acid modifier improves peak shape for the acidic product.[5] |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Methanol can be used as an alternative to acetonitrile. |
| Gradient | 5-95% B over 20-30 minutes | A shallower gradient may be needed for better resolution. |
| Flow Rate | 1 mL/min for analytical, scalable for preparative | Adjust based on column dimensions. |
| Detection | UV at 254 nm | The Cbz group has a strong UV absorbance at this wavelength. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Elevated temperature can improve peak shape but may affect stability. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of this compound derivatives using preparative RP-HPLC.
Materials:
-
Crude this compound derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
Preparative RP-HPLC system with a C18 column
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare Mobile Phase A: Water with 0.1% TFA. Prepare Mobile Phase B: Acetonitrile with 0.1% TFA. Degas both mobile phases before use.
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.
-
Chromatography: Inject the prepared sample onto the column. Run a linear gradient from your starting conditions to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). Monitor the elution of the compound using a UV detector at 254 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Isolation: Combine the fractions containing the pure product. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
-
Purity Analysis: Analyze the purity of the final product using analytical RP-HPLC under similar conditions.
Protocol 2: Purification via MgCl₂ Complexation
This protocol describes a non-chromatographic method for purifying oily PEG derivatives by forming a solid complex.[4]
Materials:
-
Crude oily this compound derivative
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium chloride (MgCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude oily product in anhydrous DCM.
-
Complexation: Add anhydrous MgCl₂ and a small amount of anhydrous THF to the solution. Stir the mixture at room temperature. The formation of a solid precipitate should be observed.
-
Precipitation: Add MTBE to the mixture to further precipitate the MgCl₂-PEG complex.
-
Isolation: Collect the solid complex by filtration and wash it with MTBE to remove soluble impurities.
-
Decomplexation: To recover the purified PEG derivative, dissolve the solid complex in DCM and perform an aqueous workup (e.g., wash with water). The MgCl₂ will partition into the aqueous phase, leaving the purified product in the organic phase.
-
Final Product: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound derivative.
Visualizations
Caption: Purification workflow for this compound derivatives.
Caption: Troubleshooting logic for purification strategy selection.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. biotage.com [biotage.com]
Technical Support Center: Cbz-N-PEG10-acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-N-PEG10-acid and similar PEG linkers. The focus is on preventing and troubleshooting aggregation during and after the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
A1: Cbz-N-amido-PEG10-acid is a polyethylene (B3416737) glycol (PEG) linker molecule used in bioconjugation.[1] It possesses three key components:
-
A Carboxybenzyl (Cbz) protecting group on a primary amine. This group is stable under many reaction conditions and can be removed under acidic conditions if the amine needs to be available for further reactions.[2]
-
A PEG10 spacer , which is a hydrophilic chain of 10 ethylene (B1197577) glycol units. This spacer enhances the solubility and stability of the resulting conjugate in aqueous solutions.[1]
-
A terminal carboxylic acid group. This group can be activated to react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on proteins and other biomolecules to form a stable amide bond.[1]
The most common method for conjugating this compound to a protein is through a two-step EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling reaction.
Q2: What are the primary causes of aggregation when using this compound?
A2: Protein aggregation during or after conjugation with this compound can be triggered by several factors:
-
Disruption of Protein Stability: Covalent modification of surface amines can alter the protein's charge distribution and disrupt its native conformation, leading to the exposure of hydrophobic regions that can interact and cause aggregation.
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. Suboptimal pH can reduce protein stability or lead to inefficient conjugation, both of which can contribute to aggregation.
-
Molar Ratio: An excessive molar ratio of the PEG linker to the protein can lead to over-PEGylation, altering the protein's surface properties and potentially causing aggregation.
-
Temperature: Elevated temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation.
-
-
High Concentrations: High concentrations of the protein or the PEG reagent can increase the likelihood of intermolecular interactions, leading to aggregation.
-
Buffer Composition: The presence of competing primary amines (e.g., Tris buffer) in the conjugation step can interfere with the reaction. The absence of stabilizing excipients can also make the protein more prone to aggregation.
-
Handling and Storage: Improper handling, such as vigorous vortexing, or multiple freeze-thaw cycles of the conjugate can induce aggregation.
Q3: What are the initial signs of aggregation and how can I detect them?
A3: Aggregation can manifest in several ways, from subtle changes to visible precipitation. Here are some common detection methods:
-
Visual Inspection: The most obvious sign of severe aggregation is the appearance of turbidity, cloudiness, or visible precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of earlier-eluting peaks (high molecular weight species) compared to the main conjugate peak is a clear indication of soluble aggregates. SEC can be coupled with Multi-Angle Light Scattering (SEC-MALS) for more accurate quantification and characterization of aggregates.[3]
Q4: Can the Cbz protecting group cause any side reactions during conjugation?
A4: The Cbz (benzyloxycarbonyl) group is generally stable under the conditions used for EDC/NHS coupling (pH 4.5-8.5). It is primarily removed by hydrogenolysis or strong acidic conditions, which are not typically employed during the conjugation to the protein's primary amines. Therefore, side reactions involving the Cbz group during the EDC/NHS conjugation process are unlikely to be a significant cause of aggregation.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered during the conjugation of this compound to your protein of interest.
Problem 1: Visible Precipitation or Turbidity During the Reaction
| Possible Cause | Recommended Solution |
| Protein Concentration Too High | - Reduce the protein concentration to < 5 mg/mL. - Perform a concentration optimization study to determine the highest concentration at which your protein remains soluble under reaction conditions. |
| Suboptimal Buffer pH | - Ensure the protein is in a suitable buffer for stability (typically pH 6.5-8.0). - For the two-step EDC/NHS reaction, perform the activation of this compound at pH 4.5-6.0 in a non-amine buffer like MES, and then adjust the pH to 7.2-8.0 for the coupling to the protein in a buffer like PBS or HEPES. |
| Rapid Addition of Reagents | - Add the activated this compound solution to the protein solution dropwise while gently stirring. - Avoid local high concentrations of the PEG linker. |
| Inappropriate Temperature | - Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down potential aggregation processes. |
| Presence of Organic Solvents | - If this compound is dissolved in an organic solvent (e.g., DMSO, DMF), keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally < 5% v/v). |
Problem 2: High Levels of Soluble Aggregates Detected by SEC or DLS Post-Reaction
| Possible Cause | Recommended Solution |
| Excessive Molar Ratio of PEG Linker | - Perform a titration of the this compound:protein molar ratio. Start with a low ratio (e.g., 2:1) and gradually increase to find the optimal balance between conjugation efficiency and minimal aggregation. See Table 1 for an illustrative example. |
| Over-labeling of the Protein | - In addition to optimizing the molar ratio, reduce the reaction time to limit the extent of conjugation. - Characterize the degree of PEGylation to correlate it with the onset of aggregation. |
| Suboptimal Buffer Composition | - Ensure the absence of primary amine-containing buffers (e.g., Tris) during the NHS-ester coupling step. - Consider the addition of stabilizing excipients to the reaction and storage buffers. See Table 2 for examples. |
| Protein Instability Under Reaction Conditions | - Perform the reaction at 4°C. - Add stabilizing excipients such as L-arginine (25-100 mM) or glycerol (B35011) (5-20%) to the reaction buffer to enhance protein stability. |
Problem 3: Conjugate Aggregates Upon Purification or Storage
| Possible Cause | Recommended Solution |
| Inappropriate Storage Buffer | - Exchange the purified conjugate into a storage buffer optimized for its stability (pH, ionic strength). - Add cryoprotectants/stabilizers to the final formulation, such as 10-20% glycerol or sucrose. |
| Freeze-Thaw Cycles | - Aliquot the purified conjugate into single-use volumes before freezing to avoid repeated freeze-thaw cycles. - Store at -80°C for long-term stability. |
| Residual Unreacted Reagents | - Ensure complete removal of unreacted EDC, NHS, and this compound through appropriate purification methods like size exclusion chromatography or dialysis. |
| Long-Term Instability | - Perform a stability study by incubating the conjugate at different temperatures (e.g., 4°C, 25°C, 37°C) and monitoring aggregation over time using SEC or DLS. This will help determine the optimal storage conditions. |
Data Presentation
The following tables provide illustrative quantitative data based on typical observations in protein PEGylation experiments. The exact values will vary depending on the specific protein and experimental conditions.
Table 1: Illustrative Effect of PEG:Protein Molar Ratio on Conjugation and Aggregation (Based on a hypothetical conjugation of a 50 kDa protein with this compound at pH 7.5, 2 hours at room temperature, analyzed by SEC-MALS)
| Molar Ratio (PEG:Protein) | Unconjugated Protein (%) | Monomer Conjugate (%) | Soluble Aggregates (%) |
| 2:1 | 45 | 53 | 2 |
| 5:1 | 15 | 80 | 5 |
| 10:1 | <5 | 85 | 10 |
| 20:1 | <1 | 78 | 22 |
| 50:1 | <1 | 65 | 35 |
Table 2: Illustrative Effect of Stabilizing Excipients on Aggregation (Based on a hypothetical conjugation at a 10:1 PEG:Protein molar ratio, analyzed by SEC)
| Excipient | Concentration | Soluble Aggregates (%) |
| None (Control) | - | 10 |
| L-Arginine | 50 mM | 4 |
| Glycerol | 10% (v/v) | 6 |
| L-Arginine + Glycerol | 50 mM + 10% | 2 |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 1X PBS, pH 7.4 for conjugation)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., SEC or desalting column)
Procedure:
-
Protein Preparation: Ensure the protein is in the appropriate amine-free buffer at a suitable concentration (e.g., 2-5 mg/mL).
-
Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., Activation Buffer or anhydrous DMSO). Allow reagents to come to room temperature before opening vials to prevent moisture condensation.
-
Activation of this compound: a. In a separate tube, dissolve this compound in Activation Buffer. b. Add a 2- to 5-fold molar excess of EDC and NHS over the this compound. c. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation to Protein: a. Immediately add the activated this compound solution to the protein solution. b. The final pH of the reaction mixture should be between 7.2 and 7.5. If necessary, adjust the pH by adding the appropriate buffer. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS-esters. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the conjugate from excess reagents and potential aggregates using Size Exclusion Chromatography (SEC) or a desalting column equilibrated with the desired storage buffer.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column and maintains protein stability (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). The addition of arginine (e.g., 300 mM) to the mobile phase can sometimes improve resolution and recovery of PEGylated proteins.
-
Conjugated protein sample and an unconjugated protein control
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the protein samples through a low-protein-binding 0.22 µm filter before injection.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis: a. Identify the peaks corresponding to the monomeric conjugate, aggregates (eluting earlier), and any unconjugated protein or fragments (eluting later). b. Integrate the peak areas to quantify the percentage of monomer, aggregate, and other species.
Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered buffer
-
Conjugated protein sample
Procedure:
-
Sample Preparation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes or filter through a 0.02 µm filter to remove large, non-colloidal particles.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature and solvent viscosity.
-
Measurement: a. Place the cuvette with the filtered buffer in the instrument to obtain a baseline reading. b. Replace the buffer with the protein sample. c. Allow the sample to equilibrate to the set temperature. d. Perform the DLS measurement.
-
Data Interpretation: a. Analyze the size distribution histogram. A monomodal peak with a low polydispersity index (PDI < 0.2) indicates a homogenous sample. b. The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates. The intensity distribution is highly sensitive to larger particles, so even a small percentage of aggregates by mass can result in a significant peak in the intensity distribution.
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound to a protein.
Caption: A decision tree for troubleshooting aggregation issues.
References
- 1. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of high-molecular-weight nonnative aggregates and aggregation kinetics by size exclusion chromatography with inline multi-angle laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbz-N-PEG10-acid stability and storage conditions
Welcome to the technical support center for Cbz-N-PEG10-acid. This guide is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and effective use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2][3] The compound should be kept in a dry, dark environment.[2]
Q2: How should I handle the product upon receiving it and for short-term storage?
A2: The product is shipped at ambient temperature and is stable for a few weeks during ordinary shipping.[2] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark place. Before opening the vial, it is crucial to let it come to room temperature to prevent condensation, as the compound is hygroscopic. It is recommended to restore the product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and methylene (B1212753) chloride. The hydrophilic PEG spacer also increases its solubility in aqueous media.
Q4: How stable is the Cbz (Carboxybenzyl) protecting group?
A4: The Cbz protecting group is generally stable under acidic and basic conditions. It is, however, susceptible to cleavage by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).
Q5: What are the potential degradation pathways for this compound?
A5: Potential degradation can occur at three main points in the molecule:
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Cleavage of the Cbz group: This is most commonly achieved via catalytic hydrogenation.
-
Hydrolysis of the amide bond: While generally stable, the amide linkage can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation of the PEG chain: The polyether backbone of the PEG linker can be susceptible to oxidative degradation.
Q6: How long can I store stock solutions of this compound?
A6: Stock solutions can be prepared using a dry solvent and may be kept for several days. For longer-term storage of stock solutions, it is recommended to freeze them when not in use. Frequent freeze-thaw cycles should be avoided.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the stability of its core functional groups is well-documented. The following table summarizes the general stability of the Cbz protecting group under various pH conditions.
| Condition | Temperature | Stability of Cbz Group |
| pH < 1 | 100°C | Unstable |
| pH = 1 | Room Temperature | Stable |
| pH = 4 | Room Temperature | Stable |
| pH = 9 | Room Temperature | Stable |
| pH = 12 | Room Temperature | Stable |
| pH > 12 | 100°C | Unstable |
Source: Based on general stability data for benzyl (B1604629) carbamates.
Troubleshooting Guide
Issue 1: Low or No Reactivity of the Carboxylic Acid
-
Possible Cause: The carboxylic acid may not be sufficiently activated for coupling reactions.
-
Solution: The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form a stable amide bond. Ensure you are using fresh and appropriate coupling reagents.
-
Possible Cause: The reaction solvent is not optimal.
-
Solution: Use anhydrous (dry) solvents such as DMF or DMSO for coupling reactions. Moisture can quench the activated carboxylic acid.
Issue 2: Unexpected Cleavage of the Cbz Group
-
Possible Cause: The reaction conditions are unintentionally causing the removal of the Cbz protecting group.
-
Solution: Avoid using catalytic hydrogenation (e.g., Pd/C and H₂) in your reaction scheme if the Cbz group needs to remain intact. The Cbz group is stable to most other common deprotection reactions, making it orthogonal to many peptide synthesis procedures.
Issue 3: Difficulty in Handling the Solid Reagent
-
Possible Cause: The compound has absorbed moisture due to its hygroscopic nature.
-
Solution: Always allow the vial to warm to room temperature before opening. Handle the solid in a glove box or under an inert atmosphere to minimize moisture exposure. If the solid becomes tacky, it can be dried under a high vacuum.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the coupling of the carboxylic acid terminus of this compound to a primary amine-containing molecule.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of a coupling agent (e.g., EDC) and 1.1 equivalents of an additive like N-hydroxysuccinimide (NHS) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the activated NHS ester.
-
-
Coupling to Amine:
-
In a separate vial, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.2-8.0).
-
Add the activated this compound solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques, such as size exclusion or reversed-phase HPLC.
-
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz protecting group to yield a free amine.
-
Reaction Setup:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 5-10% (w/w) of a 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
-
Hydrogenation:
-
Seal the reaction vessel and replace the atmosphere with hydrogen gas. This can be done by evacuating the vessel and backfilling with hydrogen three times. A hydrogen-filled balloon is often sufficient for reactions at atmospheric pressure.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected product.
-
Visualizations
Caption: Workflow for storage, handling, and use of this compound.
Caption: Degradation points of the this compound molecule.
References
Technical Support Center: Method Refinement for Cbz-N-PEG10-acid Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful development of Antibody-Drug Conjugates (ADCs) using Cbz-N-PEG10-acid linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in ADC development?
A1: The this compound is a bifunctional linker used in ADC construction. It has two key components:
-
Carboxylic acid (-acid): This functional group is used to conjugate the linker to the antibody, typically by reacting with primary amines on lysine (B10760008) residues after activation.[1][2][3][4]
-
Cbz-protected amine (Cbz-N-): The Carboxybenzyl (Cbz) group is a protecting group for an amine.[5] This amine, once deprotected, can be used to attach a cytotoxic payload.
-
PEG10 Spacer: The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the ADC. It helps to counteract the hydrophobicity of many cytotoxic payloads, which can reduce aggregation and improve the pharmacokinetic profile of the conjugate.
Q2: Why is PEGylation important for ADCs with high Drug-to-Antibody Ratios (DAR)?
A2: Most cytotoxic payloads are hydrophobic. Attaching multiple hydrophobic molecules to an antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation, reduced stability, and rapid clearance from circulation. PEG linkers are hydrophilic and create a "hydration shell" around the payload, masking its hydrophobicity. This allows for higher drug loading (higher DAR) without compromising the ADC's physical properties, leading to potentially greater efficacy. Studies have shown a clear relationship between PEG length and the ADC's pharmacological properties, with longer PEG chains generally resulting in slower plasma clearance.
Q3: What are the main challenges encountered when developing PEGylated ADCs?
A3: The primary challenges include:
-
Aggregation: Despite the use of PEG, aggregation can still occur due to high DAR, conformational instability of the antibody, or inappropriate buffer conditions.
-
Heterogeneity: Conjugation to surface lysines can result in a heterogeneous mixture of ADC species with varying DAR and conjugation sites, making characterization difficult.
-
Low Conjugation Efficiency: Achieving the target DAR can be difficult due to suboptimal reaction conditions, interfering substances in the antibody buffer, or low antibody concentration.
-
Linker Stability: Ensuring the linker is stable in circulation to prevent premature payload release is critical for minimizing off-target toxicity.
Section 2: Troubleshooting Guide
Q4: My ADC is showing significant aggregation after conjugation. What are the possible causes and solutions?
A4: ADC aggregation is a common issue stemming from increased hydrophobicity.
-
Potential Cause 1: High DAR: The number of hydrophobic payloads may be too high, overwhelming the solubilizing effect of the PEG10 chain.
-
Solution: Reduce the molar excess of the activated this compound-payload complex during the conjugation reaction to target a lower average DAR (e.g., 2-4).
-
-
Potential Cause 2: Inadequate PEG Length: For extremely hydrophobic payloads, a PEG10 spacer may not be sufficient.
-
Solution: Consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) to provide greater hydrophilicity.
-
-
Potential Cause 3: Unfavorable Buffer Conditions: The pH, salt concentration, or presence of organic co-solvents can promote aggregation. Solvents used to dissolve the payload-linker can disrupt the antibody's structure.
-
Solution: Optimize the conjugation buffer. Maintain a pH between 7.2 and 8.5 for lysine targeting. Minimize the percentage of organic co-solvent (like DMSO or DMF) to the lowest level required for linker solubility. Screen different buffer systems for their effect on ADC stability.
-
-
Potential Cause 4: Antibody Instability: The specific monoclonal antibody may be inherently prone to aggregation.
-
Solution: Characterize the stability of the naked antibody under the planned conjugation conditions (pH, temperature) before proceeding. Consider re-engineering the antibody if it proves too unstable.
-
References
Technical Support Center: Overcoming Off-Target Effects with Cbz-N-PEG10-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Cbz-N-PEG10-acid to mitigate off-target effects. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it help overcome off-target effects?
A1: Cbz-N-amido-PEG10-acid is a heterobifunctional linker molecule composed of three key components: a carboxybenzyl (Cbz) protected amine, a polyethylene (B3416737) glycol (PEG) spacer of 10 units, and a terminal carboxylic acid.[1] This structure is designed for bioconjugation, the process of linking a molecule (e.g., a small molecule drug) to a biological entity (e.g., an antibody or protein).
The primary mechanism by which this compound helps in overcoming off-target effects is through PEGylation . This process can:
-
Increase Hydrodynamic Size: The PEG chain increases the overall size of the conjugated molecule. This can reduce renal clearance, leading to a longer circulation half-life in the body.[2][3][4] A longer half-life allows for more sustained exposure at the target site, potentially reducing the required dose and, consequently, off-target interactions.
-
Enhance Solubility: The hydrophilic nature of the PEG spacer can improve the solubility of hydrophobic drugs in aqueous media, preventing aggregation that can lead to off-target toxicity.[1]
-
Provide a "Stealth" Effect: The PEG chain creates a hydrophilic shield around the conjugated molecule. This "stealth" effect can reduce recognition by the immune system (opsonization) and uptake by phagocytic cells, further prolonging circulation time.
-
Modulate Binding Affinity: While PEGylation can sometimes lead to a decrease in the on-target binding affinity due to steric hindrance, this can be a strategic trade-off. By optimizing the linker length and attachment site, it's possible to fine-tune the binding kinetics to favor accumulation at the target site while minimizing transient, low-affinity interactions at off-target sites.
Q2: What are the key functional groups of this compound and their roles in bioconjugation?
A2: The two key functional groups are:
-
Terminal Carboxylic Acid (-COOH): This group is used to form a stable amide bond with primary amine groups (e.g., lysine (B10760008) residues on a protein) on the target biomolecule. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Cbz-protected Amine (Cbz-NH-): The carboxybenzyl (Cbz) group is a protecting group for the amine. This allows for selective reaction of the carboxylic acid first. The Cbz group can be removed under specific conditions (e.g., catalytic hydrogenation or strong acidic conditions) to reveal a primary amine, which can then be used for subsequent conjugation steps if required.
Q3: How does the PEG10 linker length influence the properties of the conjugate?
A3: The length of the PEG linker is a critical parameter in designing a bioconjugate. A PEG10 linker provides a moderate spacer length. The choice of linker length involves a trade-off:
-
Shorter PEG Linkers (e.g., PEG4): May result in more stable conjugates but might not provide a sufficient "stealth" effect or solubility enhancement for highly hydrophobic payloads.
-
Longer PEG Linkers (e.g., PEG24, PEG48): Generally lead to better pharmacokinetic profiles (longer half-life) and improved solubility. However, very long linkers might sterically hinder the interaction of the drug with its target, reducing its potency.
The optimal PEG linker length is often specific to the antibody, the payload, and the target, requiring empirical testing.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Inactive Carboxylic Acid | Ensure the this compound is fully dissolved. Activate the carboxylic acid using fresh EDC and NHS. The activation reaction is most efficient at a pH of 4.5-7.2. |
| Suboptimal Reaction pH | The reaction of the NHS-activated PEG linker with primary amines on the biomolecule is most efficient at a pH of 7.0-8.5. Ensure your reaction buffer is within this range and is a non-amine-containing buffer (e.g., PBS, borate (B1201080) buffer). |
| Hydrolysis of Activated Ester | The NHS-ester is susceptible to hydrolysis. Perform the conjugation reaction immediately after activation. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically inaccessible. Consider site-directed mutagenesis to introduce a more accessible lysine residue or explore different conjugation chemistries if possible. |
Issue 2: Aggregation of the Conjugate
| Possible Cause | Recommended Solution |
| Hydrophobic Payload | The PEG10 linker may not be sufficient to solubilize a highly hydrophobic drug. Consider using a longer PEG linker (e.g., Cbz-N-PEG20-acid) or a branched PEG structure. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can lead to aggregation. Optimize the reaction conditions (e.g., molar ratio of linker to biomolecule) to achieve a lower, more homogenous DAR. |
| Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer conditions during and after the conjugation reaction. |
Issue 3: Difficulty in Removing the Cbz Protecting Group
| Possible Cause | Recommended Solution |
| Inefficient Catalytic Hydrogenation | Ensure the palladium catalyst is active. The reaction may be sensitive to impurities. Purify the Cbz-protected conjugate before the deprotection step. |
| Acid-Labile Conjugate | If using acidic conditions for deprotection, the biomolecule or the payload may be sensitive to low pH. Perform a small-scale trial to assess the stability of the conjugate under the deprotection conditions. |
Issue 4: Reduced On-Target Activity of the Conjugate
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Binding Site | The PEG linker may be physically blocking the interaction of the drug or biomolecule with its target. Try a shorter PEG linker or a different attachment site on the biomolecule that is distal to the active site. |
| Modification of a Critical Residue | The conjugation may have occurred on an amino acid that is essential for biological activity. Use mass spectrometry to identify the site of conjugation. |
Quantitative Data Summary
The following tables summarize representative data from the literature on the impact of PEGylation on drug delivery systems. While not specific to this compound, these data illustrate the key principles of how PEGylation can be tuned to improve therapeutic outcomes.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Antibody-Drug Conjugate (ADC)
| PEG Linker Length | Half-Life (t½) in Plasma (hours) | Area Under the Curve (AUC) (µg·h/mL) |
| PEG4 | 120 | 15,000 |
| PEG8 | 150 | 22,000 |
| PEG24 | 200 | 35,000 |
| Note: This is illustrative data synthesized from trends reported in the literature. Actual values will vary depending on the specific ADC. |
Table 2: In Vitro and In Vivo Efficacy of PEGylated vs. Non-PEGylated Liposomal Doxorubicin
| Formulation | In Vitro IC50 (µM) in 4T1 cells | In Vivo Tumor Growth Inhibition (%) |
| Free Doxorubicin | 0.5 | 35% |
| Non-PEGylated Liposomes | 1.2 | 60% |
| PEGylated Liposomes | 2.5 | 45% |
| Data adapted from studies comparing PEGylated and non-PEGylated liposomes. This highlights the potential trade-off between in vitro potency and in vivo efficacy. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol describes a two-step process for activating the carboxylic acid of this compound and conjugating it to primary amines on a model protein.
Materials:
-
This compound
-
Protein of interest (in a non-amine-containing buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a 1.2-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the NHS-ester.
-
-
Conjugation to Protein:
-
Immediately add the activated Cbz-N-PEG10-NHS ester solution to the protein solution in Reaction Buffer. A 10- to 20-fold molar excess of the PEG linker over the protein is a good starting point for optimization.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Use techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
-
Protocol 2: Cbz Deprotection
-
Catalytic Hydrogenation:
-
Dissolve the purified Cbz-protected conjugate in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Stir the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected amine conjugate.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
References
- 1. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cbz-N-PEG10-acid Linkers in PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and pharmacological properties. This guide provides a comprehensive comparison of PROTACs incorporating a Cbz-N-PEG10-acid linker against other common linker classes, supported by established experimental data and detailed protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design and validation strategies.
The Critical Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The linker is not merely a spacer but a critical determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3]
The choice of linker influences several key parameters of a PROTAC, including:
-
Solubility and Cell Permeability: Linker composition, particularly the inclusion of hydrophilic moieties like polyethylene (B3416737) glycol (PEG), can significantly enhance the solubility and cell permeability of the often-hydrophobic PROTAC molecule.[2][4]
-
Ternary Complex Stability: The length and flexibility of the linker dictate the spatial orientation of the POI and E3 ligase, impacting the stability and cooperativity of the ternary complex.[5][6][7]
-
Degradation Efficacy and Selectivity: Optimal linker design is crucial for achieving high degradation potency (low DC50) and maximal degradation (high Dmax).[2] The linker length can even influence selectivity for different protein targets.[5][8]
The this compound linker, a type of PEG linker, offers a balance of hydrophilicity to improve physicochemical properties and a defined length to facilitate the formation of a productive ternary complex. The terminal carboxylic acid provides a versatile attachment point for conjugation to an E3 ligase ligand, while the Cbz-protected amine allows for modular synthesis.[9]
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following tables summarize comparative data for different linker types, illustrating the impact of linker composition and length on degradation performance. While direct experimental data for a this compound linker is not publicly available in a head-to-head comparison, the following tables provide a framework for its expected performance based on established principles of PEG linkers in PROTACs.
Table 1: Impact of Linker Type on Target Protein Degradation
| Linker Type | Representative Linker | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG Linker | This compound (Hypothetical) | 10 - 100 | >90 | Hydrophilic, flexible, improved solubility and cell permeability. [2] |
| Alkyl Linker | 9-atom alkyl chain | 50 - 500 | 80 - 95 | Hydrophobic, flexible, synthetically accessible.[8] |
| Rigid Linker | Piperazine-based | 5 - 50 | >95 | Conformational constraint, may pre-organize for potent degradation.[2] |
Table 2: Impact of PEG Linker Length on Degradation of Target Protein
| Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG4 | >1000 | <20 | Hypothetical, based on trends[8] |
| PEG10 (Hypothetical) | 25 | >95 | Optimal length for ternary complex formation |
| PEG15 | 150 | 85 | Hypothetical, based on trends[5] |
Note: The data in these tables are illustrative and based on general trends observed in PROTAC development. The optimal linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2]
Key Experimental Protocols for Linker Validation
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, 22Rv1) in 6-well plates. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer on ice.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[10]
-
Data Analysis: Detect the signal using an ECL substrate and quantify band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) and express as a percentage of the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[1]
Target Engagement Assay (NanoBRET™)
This assay measures the binding of the PROTAC to the target protein in live cells.[11]
-
Cell Preparation: Use a cell line genetically modified to express the target protein as a fusion with NanoLuc® luciferase.[11]
-
Assay Setup: Add a cell-permeable fluorescent tracer that binds to the target protein to the cells, followed by varying concentrations of the PROTAC.
-
Measurement: After an incubation period to reach binding equilibrium, measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of the IC50 value, which reflects target engagement.[11]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Fluorescence Polarization (FP): This assay can determine binary and ternary binding affinities.[12]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (on- and off-rates) and affinity of ternary complex formation.[6][7]
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interactions.
Cell Viability Assay
It is crucial to assess whether the observed protein degradation leads to a desired cellular phenotype (e.g., apoptosis) and to distinguish targeted effects from general cytotoxicity.[11]
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[11]
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 for cell viability.[11]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.[2]
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: Cbz-N-PEG10-acid Versus Shorter PEG Chain Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that significantly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for modulating the properties of ADCs. This guide provides an objective comparison of Cbz-N-PEG10-acid, a discrete PEG linker with ten ethylene (B1197577) glycol units, against its shorter-chain counterparts, supported by experimental data to inform rational ADC design.
The inclusion of a PEG spacer in an ADC linker is primarily driven by the need to improve the hydrophilicity of the overall construct, especially when dealing with hydrophobic payloads.[1] This increased water solubility can mitigate aggregation, a common challenge with high drug-to-antibody ratio (DAR) ADCs, and can lead to improved manufacturing and formulation characteristics.[2] Furthermore, the length of the PEG chain is a key determinant of an ADC's behavior in vivo, impacting its circulation half-life, tumor accumulation, and potential for off-target toxicities.[3][4]
The Role of this compound
This compound is a heterobifunctional linker that features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid.[5] This structure allows for a modular approach to ADC synthesis. The carboxylic acid can be activated to react with an amine-containing payload, while the Cbz group can be removed under specific conditions to reveal an amine for conjugation to the antibody, typically after its own activation. The ten-unit PEG chain provides a significant hydrophilic spacer, contributing to the overall solubility and pharmacokinetic properties of the resulting ADC.
Comparative Performance Metrics: A Data-Driven Analysis
The selection of the optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to illustrate the impact of PEG chain length on key ADC performance indicators.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This study utilized a series of ADCs with varying PEG linker lengths and a drug-to-antibody ratio (DAR) of 8.[1][4]
These data demonstrate a clear trend: increasing the PEG linker length from zero to eight units significantly decreases the clearance rate of the ADC in rats.[1][4] This is attributed to the increased hydrodynamic radius and the shielding effect of the PEG chain, which reduces renal filtration and non-specific uptake by the reticuloendothelial system.[4] Notably, a plateau is reached at the PEG8 linker, with longer PEG chains (PEG12 and PEG24) showing minimal further impact on clearance.[4] While direct data for a PEG10 linker is not presented in this specific study, it is reasonable to infer that its clearance rate would be comparable to that of the PEG8 and PEG12 linkers.
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 (CD30+) | No PEG | ~10 |
| Karpas-299 (CD30+) | PEG2 | ~10 |
| Karpas-299 (CD30+) | PEG4 | ~10 |
| Karpas-299 (CD30+) | PEG8 | ~10 |
| Karpas-299 (CD30+) | PEG12 | ~10 |
| Karpas-299 (CD30+) | PEG24 | ~10 |
Data adapted from Burke et al., 2017. This study evaluated the in vitro potency of anti-CD30 ADCs with different PEG linker lengths.[1]
In this particular study, the length of the PEG linker did not significantly affect the in vitro cytotoxicity of the ADCs against the target cancer cell line.[1] However, it is important to note that this is not a universal finding. Other studies, particularly with miniaturized drug conjugates, have shown that longer PEG chains can lead to a reduction in in vitro potency.[6] For instance, one study demonstrated a 4.5-fold and 22-fold reduction in cytotoxicity with the introduction of 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate.[6] This suggests that the impact of PEG linker length on in vitro activity can be dependent on the specific antibody, payload, and overall ADC design.
Table 3: In Vivo Efficacy and Tolerability
| ADC Construct | Linker | Tumor Growth Inhibition | Maximum Tolerated Dose (MTD) |
| Affibody-MMAE | No PEG | - | 5.0 mg/kg |
| Affibody-MMAE | 4 kDa PEG | - | 10.0 mg/kg |
| Affibody-MMAE | 10 kDa PEG | Most ideal therapeutic ability | 20.0 mg/kg |
Data adapted from Li et al., 2021. This study used affibody-based drug conjugates to evaluate the impact of long PEG chains.
The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy.[3] The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.[3] The study by Li et al. demonstrated that while longer PEG chains reduced in vitro cytotoxicity, the 10 kDa PEG-linked conjugate exhibited the most potent anti-tumor activity in an animal model. This was attributed to the significantly extended half-life of the conjugate. Furthermore, PEGylation can significantly improve the tolerability of an ADC, leading to a higher maximum tolerated dose (MTD). This is likely due to the shielding of the hydrophobic payload, which can reduce off-target toxicity.
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are representative protocols for the key experiments cited in this guide.
ADC Synthesis and Characterization
-
Drug-Linker Synthesis:
-
Synthesize the Cbz-N-amido-PEG10-acid or shorter PEG-acid linkers.
-
Activate the carboxylic acid of the linker using a coupling agent such as HATU or EDC/NHS.
-
React the activated linker with the amine-containing cytotoxic payload to form the drug-linker conjugate.
-
Purify the drug-linker conjugate using chromatography.
-
-
Antibody Modification and Conjugation:
-
For cysteine conjugation, partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP.
-
Purify the reduced antibody to remove the excess reducing agent.
-
Deprotect the Cbz group from the drug-linker conjugate.
-
Activate the amine on the drug-linker for reaction with the antibody, or alternatively, activate the antibody's lysine (B10760008) residues for reaction with the linker's amine.
-
React the activated drug-linker with the reduced or modified antibody.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linkers and antibodies.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC.
-
Assess the level of aggregation using SEC.
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture the target cancer cell line (e.g., Karpas-299 for a CD30-targeting ADC) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers and add them to the cells. Include an untreated control and a control with the unconjugated antibody.
-
Incubation: Incubate the cells with the ADCs for a period of 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves. Determine the IC50 value for each ADC.
Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
ADC Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
In Vivo Efficacy Study in a Xenograft Model
-
Tumor Model: Implant human tumor cells (e.g., NCI-N87 for a HER2-targeting ADC) subcutaneously into immunocompromised mice.
-
Treatment Groups: Once the tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, and ADCs with different PEG linkers).
-
ADC Administration: Administer the ADCs, typically intravenously, at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams have been generated.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a this compound linker representing a balance between providing significant hydrophilicity and maintaining a moderate linker length. While shorter PEG linkers may be sufficient in some cases and could potentially offer advantages in terms of synthetic accessibility and in vitro potency, longer linkers like PEG10 generally lead to superior pharmacokinetic profiles and enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.[3][4] The available data suggests that there may be a threshold effect, where beyond a certain length (e.g., PEG8), further increases in the PEG chain may not provide additional benefits in terms of clearance.[4] Ultimately, the optimal PEG linker length is likely context-dependent, relying on the specific antibody, payload, and target antigen.[3] Therefore, a systematic evaluation of a range of discrete PEG linker lengths, including PEG10 and its shorter counterparts, is crucial in the preclinical development of any new ADC to identify the candidate with the optimal therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
The Impact of PEG Linker Length on PROTAC Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of PROTACs (Proteolysis Targeting Chimeras) containing polyethylene (B3416737) glycol (PEG) linkers of varying lengths. The data presented here, compiled from key studies, highlights the critical role of the linker in optimizing PROTAC efficacy.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficiency and selectivity of protein degradation.
PEG linkers are frequently employed in PROTAC design due to their ability to improve solubility and provide favorable physicochemical properties. The Cbz-N-PEG10-acid linker represents a specific building block for PROTAC synthesis, offering a 10-unit PEG chain with a protected amine and a carboxylic acid for conjugation. Understanding the influence of this linker length on biological activity is key to the rational design of effective protein degraders.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed an optimal linker length for maximal activity. The study utilized a series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand[1].
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data demonstrates that a 16-atom linker provides the optimal length for both ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[1] |
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on PROTACs targeting TBK1, a key regulator of the innate immune response, also underscores the importance of linker optimization. A study by Arvinas explored a series of TBK1-targeting PROTACs with linkers of varying lengths[1].
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[1] |
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation. The following data is for a specific CDK9-targeting PROTAC and highlights the potency that can be achieved with an optimized linker[1].
| PROTAC | Linker Composition | DC50 (µM) |
| PROTAC CDK9 degrader-6 | Amide-containing chain | 0.10 (CDK942), 0.14 (CDK955) |
| Table 3: Degradation potency of a CDK9-targeting PROTAC. While a systematic study with varying PEG linker lengths is not presented here, this data point illustrates the high potency achievable with an optimized linker. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments used to evaluate the biological activity of PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with a secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. DC50 and Dmax values can be calculated from the dose-response curves.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the effect of PROTAC treatment on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the signal intensity against the PROTAC concentration to determine the IC50 value, which represents the concentration at which cell viability is inhibited by 50%.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
References
The Strategic Application of Cbz-N-PEG10-acid in Targeted Therapeutics: A Comparative Guide
In the rapidly evolving landscape of targeted drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of these complex molecules. This guide provides a detailed comparison of Cbz-N-PEG10-acid, a heterobifunctional PEG linker, with alternative linkers, supported by experimental data from relevant case studies.
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1] It is a member of the flexible linker class, prized for its synthetic accessibility and the ease with which its length can be modified.[2] The key attributes of this compound include a Cbz-protected amine for sequential conjugation and a terminal carboxylic acid for amide bond formation, connected by a 10-unit PEG chain. This PEG spacer enhances aqueous solubility, a crucial factor for improving the often-poor solubility of PROTAC and ADC constructs.[3]
Case Study: BRD4-Targeting PROTAC Synthesis
While specific publications explicitly detailing the use of this compound are not prevalent, its application can be understood through established synthetic protocols for widely studied targets such as the bromodomain and extra-terminal domain (BET) protein BRD4. A common strategy involves conjugating the BRD4 inhibitor JQ1 to a ligand for an E3 ligase, such as pomalidomide (B1683931) for Cereblon (CRBN), via a PEG linker.
The synthesis of a BRD4-targeting PROTAC using a Cbz-protected PEG10 linker with a terminal reactive group for conjugation to JQ1 and pomalidomide serves as a practical example of its application. The Cbz protecting group allows for orthogonal deprotection and subsequent coupling to the second ligand.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is critically influenced by the linker's composition and length, which dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]
PEG vs. Alkyl Chain Linkers
PEG linkers are generally more hydrophilic than their alkyl chain counterparts, which can lead to improved solubility and cell permeability of the resulting PROTAC.[2] However, the choice between a PEG and an alkyl linker is highly target-dependent.
| Linker Type | Target Protein | E3 Ligase | Key Findings | Reference |
| PEG Linkers | EGFR | VHL | Weakly induced EGFR protein degradation in HCC-827 cells. | [1] |
| Alkyl Linkers | EGFR | VHL | A nine-methylene-unit linker led to effective EGFR protein degradation at 10 nM. | [1] |
| PEG Linkers | BRD4 | CRBN | The PEG linker's flexibility optimized ternary complex formation, leading to an efficacious compound. | [5] |
| Alkyl Linkers | BRD4 | CRBN | Generally more hydrophobic, which can impact solubility.[2] | [2] |
Impact of PEG Linker Length
The length of the PEG linker is a crucial parameter that requires empirical optimization for each target-ligand pair. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in an unstable ternary complex.
| Linker Length | Target Protein | Key Findings | Reference |
| PEG4 | HER2 (in FDC) | Effective in tumor cure efficacy in NCI-N87 xenografts. | [4][6] |
| PEG8 | HER2 (in FDC) | More effective than PEG4, leading to complete cures lasting over a month in NCI-N87 xenografts. | [4][6] |
| < 12 atoms (Alkyl/Ether) | TBK1 | No degradation observed. | [7] |
| 12-29 atoms (Alkyl/Ether) | TBK1 | Submicromolar degradation potency. | [7] |
Experimental Protocols
General Protocol for PROTAC Synthesis using a Cbz-Protected PEG Linker
This protocol outlines the general steps for synthesizing a PROTAC using a Cbz-protected PEG linker with a terminal reactive group (e.g., bromide for nucleophilic substitution) and a terminal carboxylic acid on the other end, exemplified by the synthesis of a BRD4 degrader.
Step 1: Synthesis of JQ1-Linker Intermediate
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Cbz-N-amido-PEG10-Br (1.2 eq) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Cbz Deprotection
-
Dissolve the JQ1-linker intermediate in a suitable solvent (e.g., DCM).
-
Perform catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to remove the Cbz group.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, filter the catalyst and concentrate the solution to obtain the deprotected amine intermediate.
Step 3: Coupling to E3 Ligase Ligand
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
Caption: Standard workflow for Western Blot analysis of protein degradation.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Protein Degradation: A Comparative Guide to Alternatives for Cbz-N-PEG10-acid
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, the choice of linker is a critical determinant of success. This guide provides an objective comparison of alternatives to the commonly used Cbz-N-PEG10-acid linker in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data, detailed methodologies, and visual pathways to inform rational degrader design.
The strategic removal of disease-causing proteins through targeted degradation has emerged as a powerful therapeutic modality. PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system, are at the forefront of this revolution. A PROTAC consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. While the ligands provide specificity, the linker is far from a passive spacer; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1]
This compound is a frequently used building block for constructing polyethylene (B3416737) glycol (PEG) linkers in PROTACs. Its popularity stems from the advantageous properties of PEG, including increased solubility and improved pharmacokinetic profiles. However, the "one-size-fits-all" approach is seldom optimal in PROTAC design. A variety of alternative linkers, as well as entirely different degradation strategies, offer distinct advantages that can be leveraged for specific applications.
Shifting the Paradigm: Alternatives to this compound
Beyond the specific this compound, the broader landscape of PROTAC linkers offers a diverse toolkit for degrader optimization. Additionally, a distinct class of molecules, known as "molecular glues," presents an alternative and complementary approach to induced protein degradation.
PROTAC Linker Alternatives: A World of Chemical Diversity
The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair, necessitating empirical evaluation. Key alternatives to a standard PEG10 linker include:
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically accessible, their hydrophobicity can impact the overall solubility of the PROTAC.[2] Comparative studies have shown that for certain targets, alkyl-linked degraders can outperform their PEGylated counterparts in terms of membrane permeability.[3]
-
Varying PEG Lengths: The number of ethylene (B1197577) glycol units in a PEG linker is a critical parameter. Shorter PEG linkers may not provide sufficient length to avoid steric hindrance between the target protein and the E3 ligase, while excessively long linkers can lead to unproductive binding modes.[4] Systematic variation of PEG linker length is a common strategy to optimize degradation efficiency.[4]
-
Rigid Linkers: Incorporating cyclic structures such as piperazine, piperidine, or phenyl rings introduces conformational rigidity to the linker. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[2]
-
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and modular synthesis of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[2]
Molecular Glues: A Linker-Free Approach
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation, without the need for a linker.[5][6] These molecules essentially "glue" the two proteins together. Prominent examples include the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, which induce the degradation of specific transcription factors.[5] Molecular glues are typically smaller than PROTACs, which can translate to more favorable pharmacokinetic properties.[6]
Quantitative Performance Comparison
The efficacy of a protein degrader is primarily assessed by two key parameters:
-
DC50: The concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation that can be achieved.[2]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1) [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [4]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [2]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Analogs | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in targeted protein degradation, the following diagrams are provided.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: The ubiquitin-proteasome protein degradation pathway.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot Analysis for DC50 and Dmax Determination
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (the one recruited by the PROTAC)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations (and a vehicle control)
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an antibody against the target protein.
4. Interpretation:
-
An increase in higher molecular weight bands or a "smear" above the unmodified target protein band indicates poly-ubiquitination. The intensity of this ubiquitination signal should correlate with the PROTAC concentration.
Conclusion
The rational design of PROTACs is a multifactorial process where the linker plays a pivotal role. While this compound provides a reliable starting point, a thorough exploration of alternative linker chemistries is often necessary to achieve optimal degradation potency, selectivity, and pharmacokinetic properties. This guide highlights the diverse array of linker options available, from simple alkyl chains to rigid and clickable moieties, as well as the alternative strategy of molecular glues. The provided quantitative data, though not exhaustive, underscores the critical impact of linker composition and length on PROTAC efficacy. By employing the detailed experimental protocols and leveraging the conceptual understanding from the provided diagrams, researchers can systematically navigate the complex landscape of targeted protein degradation and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement: A Comparative Guide to PROTACs with Cbz-N-PEG10-Acid Linkers and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of methodologies for confirming the interaction of a therapeutic agent with its intended biological target is paramount for successful drug discovery. This guide provides an objective comparison between the use of Proteolysis Targeting Chimeras (PROTACs) synthesized with Cbz-N-PEG10-acid linkers and established alternative techniques for target engagement validation.
This document delves into the specifics of PROTACs as a targeted protein degradation technology and contrasts their target engagement confirmation with other widely-used biophysical and cellular methods. Quantitative data, detailed experimental protocols, and illustrative diagrams are provided to facilitate a clear understanding of the principles, advantages, and limitations of each approach.
The Rise of PROTACs in Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The this compound serves as a versatile linker in PROTAC synthesis, offering a balance of flexibility and hydrophilicity that can influence the molecule's solubility, cell permeability, and the geometry of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The confirmation of target engagement for a PROTAC is multifaceted. It involves not only demonstrating binding to the target protein but also assessing the subsequent degradation of that protein.
Quantitative Comparison of Target Engagement Methods
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values provide a direct measure of target engagement leading to the desired biological outcome. In contrast, alternative methods typically measure the direct binding affinity or the stabilization of the target protein upon ligand binding.
| Method | Principle | Key Quantitative Readouts | Typical Range/Value | Notes |
| PROTAC-mediated Degradation | Induces proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation. | DC50: Concentration for 50% degradationDmax: Maximum degradation percentage | DC50: pM to µMDmax: >80% for effective PROTACs | Directly measures the functional consequence of target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | ΔTm: Shift in the melting temperature of the protein | 1-10 °C shift | A label-free method applicable in cells and tissues. |
| Fluorescence Polarization (FP) | Binding of a small fluorescently labeled ligand to a larger protein slows its rotation, increasing the polarization of emitted light. | Kd: Dissociation constantIC50: Half-maximal inhibitory concentration in competition assays | Kd: pM to µM | Requires a fluorescently labeled probe and purified components for direct binding. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that react with the active site of enzymes, allowing for visualization and quantification of active enzyme populations. | IC50: Concentration for 50% inhibition of probe labeling | nM to µM | Primarily applicable to enzymes with reactive catalytic residues. |
Note: The values presented are illustrative and can vary significantly depending on the specific target, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to design and execute robust target engagement studies.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the thermal stabilization of a target protein upon ligand binding in a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity of a compound to a target protein by measuring its ability to displace a fluorescently labeled probe.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified target protein, a fluorescently labeled tracer ligand with known affinity for the target, and a series of dilutions of the unlabeled test compound.
-
Assay Setup: In a microplate, combine the target protein and the fluorescent tracer at fixed concentrations. Add the different concentrations of the test compound to the wells. Include controls for no protein and no competitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. Plot the polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows discussed.
Conclusion
The confirmation of target engagement is a critical milestone in drug discovery. PROTACs, particularly those synthesized with versatile linkers like this compound, offer a powerful approach to not only engage a target but also induce its degradation. The direct measurement of protein knockdown via DC50 and Dmax values provides a functionally relevant readout of target engagement.
Alternative methods such as CETSA, FP, and ABPP provide valuable orthogonal data. CETSA offers a label-free assessment of target binding within the complex cellular milieu, while FP provides precise measurements of binding affinity in a purified system. The choice of method depends on the specific research question, the nature of the target protein, and the available resources. A multi-faceted approach, combining direct degradation assays with biophysical binding or stabilization assays, will provide the most comprehensive and robust confirmation of target engagement, ultimately de-risking the progression of novel therapeutic candidates.
The Strategic Advantage of PEG10 Linkers in PROTAC Design: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein binder to the E3 ligase recruiter. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a 10-unit length (PEG10), have garnered significant interest. This guide provides an objective comparison of the performance of PROTACs utilizing PEG10-based linkers against alternatives, supported by experimental data, to inform rational drug design.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] An optimized linker, such as a Cbz-N-PEG10-acid derivative, can enhance solubility, improve cell permeability, and orient the target protein and E3 ligase for efficient ubiquitin transfer.[3][4]
Comparative Efficacy of PROTACs: Impact of Linker Composition
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below is a summary of data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PROTAC A | PEG10 | BRD4 | HeLa | ~25-125 | >90 | Demonstrates potent and selective degradation of BRD4.[5] |
| PROTAC B | Alkyl Chain (9 atoms) | BRD4 | HEK293T | >1000 | Weak | Direct replacement of a PEG linker with a similar length alkyl chain can significantly reduce degradation, suggesting the importance of the linker's chemical properties.[5] |
| PROTAC C | Short PEG (2 units) | BRD4 | H661 | >5000 | ~60 | Intermediate PEG linker lengths can be suboptimal for ternary complex formation.[5][6] |
| PROTAC D | Long PEG (18 atoms) | ERα | MCF7 | Potent | High | For some targets, longer PEG linkers can be highly effective.[7] |
| PROTAC E | Piperidine-based | Androgen Receptor | - | - | - | Rigid linkers like piperidine (B6355638) can improve solubility and lead to potent degraders.[8] |
Alternative Linker Strategies
While PEG linkers are widely used, researchers are exploring other motifs to modulate PROTAC properties. These include:
-
Alkyl Chains: Simple and synthetically accessible, but often hydrophobic, which can negatively impact solubility.[2][9]
-
Heterocyclic Scaffolds (e.g., piperazine/piperidine): Can impart rigidity and improve physicochemical properties.[1]
-
Alkynes and Triazoles: Introduced via "click chemistry," these linkers offer metabolic stability and predictable geometry.[1][9]
-
Polysarcosine (pSar): A biocompatible and hydrophilic polymer that serves as a PEG alternative, potentially reducing immunogenicity.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Reagents and Setup:
-
Purified recombinant target protein (e.g., BRD4) labeled with a donor fluorophore (e.g., terbium).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) labeled with an acceptor fluorophore (e.g., fluorescein).
-
PROTAC of interest.
-
Assay buffer and a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
-
Assay Procedure:
-
Add the labeled target protein and E3 ligase to the wells of a microplate.
-
Add serial dilutions of the PROTAC to the wells.
-
Incubate the plate to allow for ternary complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal at appropriate excitation and emission wavelengths.
-
The TR-FRET signal is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. | Semantic Scholar [semanticscholar.org]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-N-PEG10-Acid: A Comparative Performance Analysis for In Vitro and In Vivo Applications
In the landscape of drug delivery and bioconjugation, the choice of a linker molecule is paramount to the efficacy and safety of therapeutic agents. Cbz-N-PEG10-acid, a discrete polyethylene (B3416737) glycol (PEG) linker, offers a balance of hydrophilicity and defined length, making it a candidate for various applications, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of the performance of a 10-unit PEG linker, as a proxy for this compound, against shorter PEG linkers and non-PEGylated counterparts, supported by experimental data.
In Vitro Performance: A Trade-off Between Potency and PEG Length
The in vitro cytotoxicity of a drug conjugate is a key indicator of its potential therapeutic efficacy. While PEGylation is often employed to improve solubility and pharmacokinetic properties, it can also influence the direct potency of the conjugated payload.
A comparative study analyzing affibody-based drug conjugates with different PEG linker lengths provides insightful data. The study compared a conjugate with a 10 kDa PEG linker (HP10KM), a 4 kDa PEG linker (HP4KM), and a non-PEGylated conjugate (HM), all carrying the cytotoxic agent monomethyl auristatin E (MMAE).
| Conjugate | Linker | IC50 (nM) on HER2-positive cells | Fold Change in Cytotoxicity vs. Non-PEGylated |
| HM | No PEG | ~4.4 | 1x |
| HP4KM | 4 kDa PEG | ~29.7 | 6.75x reduction |
| HP10KM | 10 kDa PEG | ~99 | 22.5x reduction |
Table 1: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Varying PEG Linker Lengths. Data is approximated from graphical representations in the source literature.
The data clearly indicates that increasing the PEG linker length leads to a reduction in in vitro cytotoxicity. The conjugate with the 10 kDa PEG linker showed a 22.5-fold decrease in potency compared to the non-PEGylated version.[1] This is likely due to steric hindrance caused by the long PEG chain, which may impede the binding of the conjugate to its target or the subsequent internalization and release of the payload.
In Vivo Performance: The Advantage of Prolonged Circulation
While in vitro potency is a crucial parameter, the in vivo performance of a drug conjugate is a more complex interplay of factors, including pharmacokinetics (PK), biodistribution, and tumor accumulation. In this context, the benefits of PEGylation become evident.
The same study on affibody-MMAE conjugates provides valuable in vivo data, highlighting the impact of PEG linker length on the circulation half-life of the conjugates.
| Conjugate | Linker | Half-life (t1/2) | Fold Change in Half-life vs. Non-PEGylated |
| HM | No PEG | 19.6 min | 1x |
| HP4KM | 4 kDa PEG | 49 min | 2.5x increase |
| HP10KM | 10 kDa PEG | 219.5 min | 11.2x increase |
Table 2: In Vivo Circulation Half-life of Affibody-MMAE Conjugates.
The inclusion of a 10 kDa PEG linker dramatically increased the circulation half-life by over 11-fold compared to the non-PEGylated conjugate.[1] This prolonged circulation time is a significant advantage in vivo, as it allows for greater exposure of the tumor to the therapeutic agent, potentially leading to increased accumulation at the target site and improved overall efficacy.
Indeed, in a tumor xenograft model, the conjugate with the 10 kDa PEG linker (HP10KM) demonstrated the most potent anti-tumor activity, despite its lower in vitro cytotoxicity.[2] This underscores the critical role of pharmacokinetics in determining the in vivo efficacy of drug conjugates. The prolonged half-life conferred by the longer PEG chain compensated for the reduced in vitro potency, resulting in superior tumor growth inhibition.
Alternatives to PEG Linkers
Concerns regarding the potential immunogenicity of PEG have driven the development of alternative linker technologies. Polysarcosine (PSar) and biodegradable zwitterionic polymers are emerging as promising alternatives.
Polysarcosine (PSar): PSar is a non-ionic, hydrophilic polypeptoid that offers stealth properties comparable to PEG but with a significantly lower risk of immunogenicity.[3] Studies have shown that PSar-based linkers can be used to generate highly-loaded ADCs with favorable pharmacokinetic profiles and potent in vivo anti-tumor activity.[1] In some instances, PSar-conjugated ADCs have demonstrated comparable or even superior performance to their PEGylated counterparts.
Biodegradable Zwitterionic Polymers: These polymers are another class of PEG alternatives that are water-soluble, immunologically inert, and biodegradable. Zwitterionic polymer-protein conjugates have been shown to reduce polymer-specific antibody responses and exhibit prolonged plasma half-lives.
Due to the proprietary nature and earlier stage of development of many of these alternative linkers, direct, quantitative head-to-head comparisons with this compound are limited in the public domain. However, the available data suggests they are viable alternatives that can mitigate some of the potential drawbacks of PEG.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free drug) in cell culture medium. Remove the existing medium from the cells and add the diluted ADC solutions.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life of an ADC in an animal model.
Methodology:
-
Animal Model: Use healthy female BALB/c mice (6-8 weeks old).
-
ADC Administration: Administer a single intravenous (IV) injection of the ADC at a specified dose (e.g., 10 mg/kg) into the tail vein of the mice.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-injection (e.g., 5 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Quantification of ADC: Determine the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Calculate the pharmacokinetic parameters, including the elimination half-life (t1/2), using non-compartmental analysis.
In Vivo Tumor Growth Inhibition (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a tumor-bearing animal model.
Methodology:
-
Cell Line and Animal Model: Use a relevant cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) and immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any other control articles (e.g., unconjugated antibody) to the respective groups according to a specified dosing schedule (e.g., once weekly for 3 weeks).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
Visualizing Pathways and Workflows
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: Mechanism of action of a HER2-targeting ADC with an MMAE payload.
General Experimental Workflow for ADC Evaluation
Caption: A generalized workflow for the preclinical evaluation of an antibody-drug conjugate.
References
- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HER2-targeting antibody-MMAE conjugate RC48 sensitizes immunotherapy in HER2-positive colon cancer by triggering the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Cbz-N-PEG10-acid in Drug Discovery: A Comparative Guide to Linker Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. Among the diverse array of available linkers, Cbz-N-PEG10-acid has emerged as a valuable tool. This guide provides a comprehensive literature review and a comparative analysis of this compound, examining its performance against alternative linkers, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker characterized by a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a 10-unit polyethylene (B3416737) glycol (PEG) chain. This structure offers several advantages: the terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, while the Cbz-protected amine provides a stable yet removable group for subsequent chemical modifications. The hydrophilic PEG spacer is crucial for enhancing the solubility and modulating the physicochemical properties of the final conjugate, a common challenge in PROTAC development.[1][2]
Comparative Analysis of Linker Performance in PROTACs
The linker in a PROTAC is not merely a spacer but an active component that significantly influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[3][4] Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Impact of PEG Linker Length on Degradation Efficiency
Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase combination.[3][5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination is inefficient.[6]
The following table summarizes representative data from various studies, illustrating the effect of PEG linker length on the degradation of different target proteins. While these studies do not exclusively use this compound, they provide a strong rationale for the importance of selecting an optimal linker length, such as that offered by a 10-unit PEG chain.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL Ligand | PEG | 12 | >1000 | <20 | [5] |
| Estrogen Receptor α (ERα) | VHL Ligand | PEG | 16 | 100-250 | ~80 | [5] |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | PEG | <12 | Inactive | - | [] |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | PEG | >12 | Active | - | [] |
| Cyclin-dependent kinase 9 (CDK9) | Thalidomide | PEG | 8 | 50-100 | ~70 | [5] |
| Cyclin-dependent kinase 9 (CDK9) | Thalidomide | PEG | 12 | 10-50 | >90 | [5] |
Note: The data presented is a compilation from multiple sources to illustrate the general principle of linker length optimization. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Comparison with Alternative Linker Types
While PEG linkers are the most common motif in PROTAC design, accounting for approximately 54% of reported molecules, other linker types are also employed to fine-tune the properties of the degrader.[1][8]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, tunable length. | Enhances solubility, can improve cell permeability through the "chameleon effect".[1][9][10] | High flexibility can lead to an entropic penalty upon binding.[9] |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically accessible and stable. | Can decrease aqueous solubility and cellular uptake.[4] |
| Rigid Linkers (e.g., piperidine/piperazine, alkynes) | Constrained conformation. | Can enhance potency and selectivity by pre-organizing the molecule for binding, may improve metabolic stability and oral bioavailability.[4][8][11] | Can be more synthetically challenging. |
The choice between these linker types depends on the specific requirements of the drug candidate, including the nature of the target protein and the desired pharmacokinetic profile.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for conjugating a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) using this compound.
Step 1: Amide Coupling of Target Protein Ligand to this compound
-
Dissolve this compound (1 equivalent) in a suitable dry organic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 equivalents) and an amine base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the target protein ligand (containing a primary or secondary amine, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.
-
Purify the resulting Cbz-protected intermediate by flash chromatography.
Step 2: Deprotection of the Cbz Group
-
Dissolve the purified intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Step 3: Amide Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, 1 equivalent) in a suitable dry organic solvent.
-
Activate the carboxylic acid using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) as described in Step 1.
-
Add the deprotected amine intermediate from Step 2 to the activated E3 ligase ligand.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a versatile and valuable linker for the synthesis of complex bioconjugates, particularly PROTACs. The 10-unit PEG chain offers a favorable balance of hydrophilicity and length, which is a critical starting point for optimization. As the provided data illustrates, the systematic evaluation of linker length and composition is paramount for the development of potent and selective protein degraders. Researchers should consider a rational approach to linker design, exploring a range of linker types and lengths, including this compound and its shorter or longer PEG counterparts, as well as alternative linker chemistries, to identify the optimal construct for their specific target and E3 ligase combination.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cbz-N-PEG10-acid: A Comprehensive Guide for Laboratory Professionals
San Diego, CA - For researchers, scientists, and drug development professionals utilizing Cbz-N-PEG10-acid, ensuring its proper disposal is paramount for maintaining laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough disposal plan can be formulated by assessing the properties of its constituent functional groups: a carboxybenzyl (Cbz) protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This guide provides essential safety and logistical information, including operational and disposal plans, to address procedural questions regarding the handling and disposal of this compound.
Summary of Key Chemical Properties and Hazards
This compound is a solid, soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). While the PEG component is generally considered non-hazardous and biodegradable, the presence of the Cbz group and the carboxylic acid functionality necessitates careful handling and disposal as chemical waste.
| Property | This compound | Carboxybenzyl (Cbz) Group | Polyethylene Glycol (PEG) | Carboxylic Acid |
| Physical State | Solid | Part of a larger molecule | Liquid or Waxy Solid | Part of a larger molecule |
| Solubility | DMF, DMSO | Varies | Water, Organic Solvents | Varies |
| Known Hazards | Skin and eye irritant (presumed) | Carbamates can be toxic.[1] | Generally non-hazardous | Corrosive, irritant |
| Disposal Consideration | Hazardous chemical waste | Incineration recommended for carbamates.[1] | Do not dispose down the drain.[2] | Neutralization may be required; dispose of as hazardous waste.[1] |
Safety Operating Guide
1. Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound, along with contaminated items such as pipette tips, weighing boats, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for organic chemical waste. Do not mix with aqueous or halogenated waste streams unless permitted by your institution's waste management guidelines.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The container must be kept securely closed when not in use.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (such as ethanol (B145695) or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled by a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain.
-
Packaging: Ensure the hazardous waste container is sealed tightly and is not leaking.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Documentation: Complete all necessary hazardous waste manifests or institutional waste pickup forms as required by your Environmental Health and Safety (EHS) department.
-
Pickup: Arrange for the pickup of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedure for handling chemical waste should be followed:
Protocol for Collection of this compound Waste:
-
Designate a Waste Container: Select a chemically resistant container with a secure lid. An empty, clean solvent bottle is often suitable.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name ("this compound") and any solvents used.
-
Collect Waste: As this compound waste is generated (both solid and liquid), add it to the designated container.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly those containing reactive chemicals, unless you have confirmed their compatibility.
-
Securely Store the Container: When not in use, keep the container tightly capped and stored in a secondary containment bin within a designated waste accumulation area.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
